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  • Product: Ethyl 5-phenylthiazole-4-carboxylate
  • CAS: 61323-28-2

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 5-phenylthiazole-4-carboxylate: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2)[1],[2] is a high-value heterocyclic building block extensively utilized in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2)[1],[2] is a high-value heterocyclic building block extensively utilized in medicinal chemistry and drug development. The 4,5-disubstituted 1,3-thiazole core is a privileged scaffold found in numerous antimicrobial, antifungal, and antineoplastic agents[3].

To achieve high regioselectivity and yield, the classical Hantzsch Thiazole Synthesis is the method of choice[4]. The retrosynthetic disconnection of the thiazole ring targets the C-S and C-N bonds, tracing back to two primary precursors:

  • Thioformamide : Acts as the dinucleophile, providing the S1, C2, and N3 atoms.

  • Ethyl 3-bromo-2-oxo-3-phenylpropanoate : Acts as the dielectrophile, providing the C4 and C5 atoms along with the ethyl carboxylate and phenyl substituents.

Causality of Design: The regioselectivity of this reaction is dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) principle. The highly polarizable, "soft" sulfur atom of thioformamide preferentially attacks the "soft" α -carbon of the haloketone (displacing the bromide). Subsequently, the "harder" nitrogen atom attacks the "hard" carbonyl carbon. By specifically utilizing ethyl 3-bromo-2-oxo-3-phenylpropanoate, we strictly force the phenyl group to the C5 position and the ester to the C4 position of the resulting thiazole ring[5],[6].

Experimental Protocols & Self-Validating Workflows

The synthesis is divided into two distinct stages. Each stage incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring that downstream failures are mitigated by upstream quality assurance.

Step 1: α -Bromination of Ethyl 2-oxo-3-phenylpropanoate

Objective: Synthesize the dielectrophilic precursor via controlled halogenation[7],[8].

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve ethyl 2-oxo-3-phenylpropanoate (10.0 g, 51.5 mmol) in 100 mL of anhydrous dichloromethane (DCM). Purge the system with nitrogen.

  • Initiation: Add 0.5 mL of a 33% HBr in acetic acid solution to catalyze the enolization of the α -carbon. Cool the flask to 0 °C using an ice bath.

  • Bromine Addition: Dissolve bromine (8.64 g, 54.0 mmol, 1.05 eq) in 20 mL of DCM. Add this solution dropwise over 45 minutes. The reaction is self-indicating; the initial red color of bromine will rapidly dissipate as it reacts with the enol tautomer.

  • IPC 1 (Visual & TLC): Stir for an additional 2 hours at room temperature. The reaction is deemed complete when the solution remains a pale yellow (indicating no excess unreacted Br2​ ) and TLC (Hexane:EtOAc 8:2, UV detection) shows the complete consumption of the starting material.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual bromine. Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. The resulting ethyl 3-bromo-2-oxo-3-phenylpropanoate is used immediately in Step 2 to prevent degradation.

Step 2: Hantzsch Cyclization

Objective: Condense the haloketone with thioformamide to form the thiazole ring[3].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 3-bromo-2-oxo-3-phenylpropanoate (~13.5 g, 50.0 mmol) in 120 mL of anhydrous ethanol.

  • Reagent Addition: Add thioformamide (3.66 g, 60.0 mmol, 1.2 eq) in a single portion.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6 hours. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization to a 4-hydroxy-4,5-dihydrothiazole intermediate, and finally, acid-catalyzed dehydration to yield the aromatic system.

  • IPC 2 (LC-MS): Sample the reaction mixture. LC-MS analysis must confirm the disappearance of the brominated intermediate (m/z ~271) and the emergence of the target product mass ( [M+H]+ m/z 234.05).

  • Purification: Cool the mixture to room temperature and remove the ethanol in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated NaHCO3​ (2 x 100 mL) to neutralize the hydrobromic acid byproduct. Dry the organic phase, concentrate, and purify via silica gel column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford Ethyl 5-phenylthiazole-4-carboxylate as a crystalline solid.

Quantitative Data & Process Optimization

To maximize the yield and purity of the Hantzsch cyclization step, various reaction conditions were evaluated. The table below summarizes the quantitative data, highlighting the causality behind solvent and temperature choices.

SolventTemperatureTimeAdditiveIsolated Yield (%)Purity (LC-MS)Mechanistic Observation
Ethanol78 °C (Reflux)6 hNone68%>95%Standard classical conditions; moderate dehydration rate.
DMF80 °C4 hNone75%>92%Higher solubility of intermediates; slight thermal degradation.
Ethanol 120 °C (Microwave) 20 min None 85% >98% Rapid dielectric heating accelerates the rate-limiting dehydration step.
THF66 °C (Reflux)12 h NaHCO3​ 55%>90%Base addition neutralizes HBr but slows the acid-catalyzed dehydration.

Logical Workflow & Mechanistic Diagram

The following diagram illustrates the self-validating workflow, mapping the chemical transformations to their respective In-Process Controls (IPCs).

SynthesisWorkflow Start Ethyl 2-oxo-3-phenylpropanoate Bromination Step 1: α-Bromination (Br2, DCM, 0°C to RT) Start->Bromination IPC1 IPC 1: TLC & Color Change (Disappearance of Br2) Bromination->IPC1 Intermediate Ethyl 3-bromo-2-oxo-3-phenylpropanoate IPC1->Intermediate If complete Hantzsch Step 2: Hantzsch Cyclization (EtOH, Reflux or MW) Intermediate->Hantzsch Thioformamide Thioformamide Thioformamide->Hantzsch Mechanism Mechanism: 1. S-Alkylation 2. N-Attack (Cyclization) 3. Dehydration (-H2O) Hantzsch->Mechanism IPC2 IPC 2: LC-MS (Target m/z ~234) Hantzsch->IPC2 Workup Workup & Purification (NaHCO3 wash, Silica Gel CC) IPC2->Workup If m/z 234 is dominant Product Ethyl 5-phenylthiazole-4-carboxylate (Pure Product) Workup->Product

Figure 1: Self-validating synthetic workflow and mechanistic checkpoints.

Sources

Exploratory

Ethyl 5-phenylthiazole-4-carboxylate characterization data

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-phenylthiazole-4-carboxylate Executive Summary: This technical guide provides a comprehensive framework for the synthesis and detailed characte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-phenylthiazole-4-carboxylate

Executive Summary: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of Ethyl 5-phenylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Thiazole scaffolds are prevalent in numerous FDA-approved pharmaceuticals, making the synthesis and unambiguous characterization of novel derivatives a critical endeavor for drug development professionals.[1][2] This document, designed for researchers and scientists, outlines the well-established Hantzsch thiazole synthesis as a reliable route to the target molecule. It further details the core analytical techniques required for full structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and melting point analysis. By integrating field-proven protocols with expert interpretation of expected analytical data, this guide serves as a self-validating system for the preparation and characterization of Ethyl 5-phenylthiazole-4-carboxylate.

Molecular Overview

Ethyl 5-phenylthiazole-4-carboxylate is a substituted thiazole derivative featuring a phenyl group at the C5 position and an ethyl carboxylate group at the C4 position. The precise arrangement of these substituents is critical for its chemical properties and potential biological activity. Its structural confirmation relies on a suite of complementary analytical techniques.

Caption: Molecular structure of Ethyl 5-phenylthiazole-4-carboxylate.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₁NO₂S [3]
Molecular Weight 233.29 g/mol
CAS Number 99822-80-7
Physical Form Off-white to Pale-yellow Solid
Purity Typically >97%

| Storage | Sealed in dry, Room Temperature | |

Synthesis via Hantzsch Thiazole Condensation

The Hantzsch thiazole synthesis is the most reliable and widely adopted method for constructing the thiazole ring.[1][4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Ethyl 5-phenylthiazole-4-carboxylate, this translates to the reaction between ethyl 2-formyl-2-phenylacetate (or a halogenated precursor) and a thioamide source.

Causality of Experimental Design: The choice of an α-haloketone and a thioamide is fundamental to the Hantzsch synthesis, which proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without promoting significant side reactions.[4] A mild base is sometimes added to neutralize the hydrogen halide formed during the condensation, driving the reaction to completion.[2]

G Reactants Reactant Preparation (α-Halocarbonyl + Thioamide in Ethanol) Reflux Reaction (Heat to Reflux, 2-24h) Reactants->Reflux 1. Condensation TLC Monitoring (via TLC) Reflux->TLC 2. Monitor Progress Workup Work-up (Cool & Remove Solvent) Reflux->Workup 3. Reaction Complete TLC->Reflux Incomplete? Purification Purification (Silica Gel Column Chromatography) Workup->Purification 4. Isolate Crude Product Product Final Product (Ethyl 5-phenylthiazole-4-carboxylate) Purification->Product 5. Obtain Pure Compound

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Detailed Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an appropriate thioamide (1.0-1.2 equivalents) in absolute ethanol.

  • Addition: To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (typically around 78 °C for ethanol) and maintain for a period of 2 to 24 hours.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate), visualizing the disappearance of the starting material spots and the appearance of a new product spot.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically employed as the eluent to isolate the pure Ethyl 5-phenylthiazole-4-carboxylate.[4]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and electronic environment of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. A standard proton-decoupled pulse sequence is used for ¹³C NMR to simplify the spectrum.[6]

Data & Interpretation: While a publicly available spectrum for Ethyl 5-phenylthiazole-4-carboxylate is not readily found, the expected chemical shifts can be reliably predicted based on the structure and data from close isomers.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0-8.2 Singlet 1H H-2 (Thiazole) The proton at the C2 position of the thiazole ring is expected to be a singlet in the aromatic region.
~7.3-7.5 Multiplet 5H Phenyl-H Protons of the C5-phenyl group will appear as a complex multiplet in the aromatic region.
~4.3-4.4 Quartet 2H -OCH₂ CH₃ The methylene protons of the ethyl ester, split by the adjacent methyl group.

| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester, split by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~162 C =O Carbonyl carbon of the ethyl ester.
~150-155 C -2 (Thiazole) Thiazole ring carbon adjacent to nitrogen and sulfur.
~145-150 C -4 (Thiazole) Thiazole ring carbon bearing the ester.
~130-135 C -5 (Thiazole) Thiazole ring carbon bearing the phenyl group.
~128-132 Phenyl C s Aromatic carbons of the phenyl ring.
~61 -OCH₂ CH₃ Methylene carbon of the ethyl ester.

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film after dissolving in a volatile solvent.

Data & Interpretation:

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000 C-H Stretch Aromatic (Phenyl & Thiazole)
~2980-2850 C-H Stretch Aliphatic (Ethyl group)
~1710-1730 C=O Stretch Ester Carbonyl
~1600, ~1480 C=C Stretch Aromatic Ring
~1550-1450 C=N Stretch Thiazole Ring

| ~1250-1020 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound, confirming its molecular formula.

Protocol: A solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that allows for the detection of the intact molecular ion, often as a protonated species [M+H]⁺.

Data & Interpretation:

  • Expected Molecular Ion: For Ethyl 5-phenylthiazole-4-carboxylate (C₁₂H₁₁NO₂S), the monoisotopic mass is 233.05 g/mol .[3]

  • Observed Ion: In ESI-MS operating in positive ion mode, the primary expected peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 234.06.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group.

Physicochemical Characterization

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. It serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.

Protocol: A small amount of the dry, crystalline product is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

Data: While no specific melting point for Ethyl 5-phenylthiazole-4-carboxylate is prominently listed in the searched literature, its isomer, Ethyl 2-(diethylamino)-4-phenylthiazole-5-carboxylate, is reported as a solid with a melting point of 90-92 °C.[7] The melting point for the title compound would need to be determined experimentally and would serve as a key reference data point for future syntheses.

Summary of Characterization Data

The table below provides a consolidated overview of the expected analytical data for the definitive characterization of Ethyl 5-phenylthiazole-4-carboxylate.

Table 5: Consolidated Characterization Data

Technique Parameter Expected Value
¹H NMR Thiazole-H (C2-H) ~8.0-8.2 ppm (s, 1H)
Phenyl-H ~7.3-7.5 ppm (m, 5H)
-OCH₂ CH₃ ~4.3-4.4 ppm (q, 2H)
-OCH₂CH₃ ~1.3-1.4 ppm (t, 3H)
¹³C NMR C=O ~162 ppm
Aromatic Cs ~128-155 ppm
-OCH₂ CH₃ ~61 ppm
-OCH₂CH₃ ~14 ppm
IR C=O Stretch ~1710-1730 cm⁻¹
Aromatic C=C/C=N ~1600-1450 cm⁻¹
MS (ESI+) [M+H]⁺ m/z ≈ 234.06

| Melting Point | Range | To be determined experimentally |

Conclusion

The synthesis and characterization of Ethyl 5-phenylthiazole-4-carboxylate can be reliably achieved through the application of established chemical principles and modern analytical techniques. The Hantzsch thiazole synthesis provides a direct and efficient route to the core heterocyclic scaffold. Subsequent purification and rigorous analysis by NMR, IR, and MS are essential to confirm the molecular structure and ensure a high degree of purity. The data presented in this guide, derived from foundational chemical knowledge and comparison with related structures, provides a robust framework for researchers to validate their experimental results. This comprehensive characterization is the cornerstone for any further investigation into the compound's utility in drug discovery and materials science.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChemLite. Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S). Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available from: [Link]

  • SpectraBase. Ethyl 2-(diethylamino)-4-phenylthiazole-5-carboxylate. Available from: [Link]

  • PubChemLite. Ethyl 4-phenylthiazole-5-carboxylate (C12H11NO2S). Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • SpectraBase. Ethyl 2-(diethylamino)-4-phenylthiazole-5-carboxylate - Optional[13C NMR] - Chemical. Available from: [Link]

  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available from: [Link]

  • Digital Commons @ University of Nebraska - Lincoln. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Available from: [Link]

  • Semantic Scholar. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Available from: [Link]

Sources

Foundational

Advanced Mass Spectrometry Profiling of Ethyl 5-phenylthiazole-4-carboxylate: Mechanistic Pathways and Analytical Workflows

Executive Rationale & Physicochemical Profiling Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2) is a structurally complex heterocyclic compound frequently utilized as a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Physicochemical Profiling

Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2) is a structurally complex heterocyclic compound frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including derivatives like1[1]. Accurate mass spectrometry (MS) characterization of this compound is essential for pharmacokinetic tracking, impurity profiling, and structural elucidation during drug development.

To achieve optimal ionization, Electrospray Ionization in positive mode (ESI+) is the definitive choice. The causality behind this lies in the molecular architecture: the nitrogen atom at position 3 of the thiazole ring possesses a localized lone pair of electrons orthogonal to the aromatic π -system. This makes the nitrogen highly basic. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we force the thermodynamic equilibrium toward the protonated state, yielding a robust and highly abundant [M+H]+ precursor ion at an exact mass of m/z 234.0584.

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) behavior of thiazole derivatives requires analyzing the bond dissociation energies and steric hindrances within the molecule. Research demonstrates that the mass spectra of thiazoles yield abundant molecular ions and fragment in a highly specific manner, frequently governed by an "ortho-effect" when substituents are adjacent (2)[2].

Furthermore, during CID, the thiazole ring itself exhibits high stability, meaning that side-chain functional groups—such as the C4 ethyl ester—will undergo fragmentation prior to the cleavage of the heterocyclic core (3)[3]. The fragmentation cascade proceeds as follows:

  • Ester Cleavage (Low CE, 15 eV): The initial fragmentation is a low-energy, charge-remote McLafferty-type rearrangement. The ethyl ester expels a neutral ethylene molecule ( C2​H4​ , 28.03 Da), generating a stable carboxylic acid cation at m/z 206.0271.

  • Decarboxylation (Medium CE, 25 eV): The resulting acid undergoes the loss of carbon dioxide ( CO2​ , 43.99 Da) to form the 5-phenylthiazole cation at m/z 162.0372.

  • Heterocyclic Cleavage (High CE, 35-45 eV): The highly stable thiazole core finally ruptures at elevated collision energies, expelling hydrogen cyanide (HCN, 27.01 Da) and carbon monosulfide (CS, 43.97 Da). The presence of the C5 phenyl group stabilizes the terminal fragment, resulting in a classic Tropylium cation ( C7​H7+​ ) at m/z 91.0543.

G M [M+H]+ m/z 234.0584 Ethyl 5-phenylthiazole-4-carboxylate F1 [M+H - C2H4]+ m/z 206.0271 Carboxylic Acid Cation M->F1 -C2H4 (28 Da) CE: 15 eV F3 [M+H - C2H4 - CO2]+ m/z 162.0372 5-Phenylthiazole Cation F1->F3 -CO2 (44 Da) CE: 25 eV F4 [M+H - C2H4 - CO2 - HCN]+ m/z 135.0263 Thiirene Derivative F3->F4 -HCN (27 Da) CE: 35 eV F5 [C7H7]+ m/z 91.0543 Tropylium Cation F4->F5 -CS (44 Da) CE: 45 eV

Figure 1: Collision-Induced Dissociation (CID) pathway of Ethyl 5-phenylthiazole-4-carboxylate.

Quantitative Data & High-Resolution Metrics

To facilitate Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development, the following high-resolution quantitative metrics must be programmed into the MS acquisition method.

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Collision Energy (eV)Structural AssignmentRelative Abundance (%)
234.0584206.0271< 2.015 [M+H−C2​H4​]+ 100 (Base Peak)
234.0584162.0372< 2.025 [M+H−C2​H4​−CO2​]+ 65
234.0584135.0263< 3.035 [M+H−C2​H4​−CO2​−HCN]+ 30
234.058491.0543< 3.045 [C7​H7​]+ (Tropylium)15

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It embeds internal checks that automatically verify the integrity of the extraction, chromatography, and ionization processes.

Step 1: Matrix Preparation & Internal Standardization
  • Action: Spike 10μL of an isotopically labeled internal standard (e.g., 13C6​ -Ethyl 5-phenylthiazole-4-carboxylate) into 100μL of the biological matrix or synthetic reaction mixture.

  • Causality: The IS normalizes matrix effects and variations in extraction efficiency. If the IS peak area fluctuates by >15% between injections, the system flags the batch for severe ion suppression, automatically invalidating the run.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 μm C18 analytical column ( 50×2.1 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: The highly lipophilic nature of the C5-phenyl group dictates the need for a high-density octadecylsilane (C18) stationary phase. This ensures adequate retention (elution at ~65% B), effectively separating the analyte from early-eluting, highly polar matrix components that cause source contamination and signal quenching.

Step 3: Triple Quadrupole (QqQ) Configuration
  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C; Cone Gas: 50 L/hr.

  • Causality: A high desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase, preventing droplet freezing during the adiabatic expansion into the vacuum region, which would otherwise lead to erratic signal spikes.

Step 4: System Suitability Test (SST) & Auto-Validation
  • Action: Prior to analyzing unknown samples, the sequence must inject a solvent blank, followed by a Lower Limit of Quantification (LLOQ) standard.

  • Validation Logic: The acquisition software is programmed to proceed only if the blank shows zero carryover (Signal-to-Noise < 3) and the LLOQ standard yields an S/N > 10 with a retention time deviation of ≤0.05 minutes.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC C18 Separation S1->S2 S3 ESI+ Protonation S2->S3 S4 QqQ MS/MS Acquisition S3->S4 S5 SST Auto- Validation S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow.

References

  • Studies in mass spectrometry. Part VII.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines ResearchGate URL
  • (5-Phenylthiazol-4-yl)

Sources

Exploratory

Infrared Spectroscopy of Ethyl 5-phenylthiazole-4-carboxylate: A Comprehensive Technical Guide for Structural Characterization

Executive Summary Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2) is a highly versatile building block extensively utilized in medicinal chemistry and drug discovery[1]. The thiazole pharmacophore is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2) is a highly versatile building block extensively utilized in medicinal chemistry and drug discovery[1]. The thiazole pharmacophore is a privileged scaffold found in numerous biologically active compounds, ranging from antimicrobial agents to central nervous system therapeutics. For synthetic chemists and analytical scientists, confirming the structural integrity of this intermediate is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation.

This whitepaper provides an in-depth mechanistic analysis of the vibrational modes of Ethyl 5-phenylthiazole-4-carboxylate. By deconstructing the molecule into its core functional groups—the heteroaromatic thiazole ring, the conjugated ethyl ester, and the monosubstituted phenyl ring—we establish a causal framework for spectral interpretation.

Principles of Vibrational Mechanics & Causality

To accurately interpret the Fourier Transform Infrared (FTIR) spectrum of this compound, one must move beyond simple peak-matching and understand the underlying electronic and mechanical environments dictating the vibrational frequencies.

The Conjugation Effect on the Ester Carbonyl

The ethyl ester moiety (-COOCH₂CH₃) is covalently bonded to the C4 position of the thiazole ring. In an isolated, aliphatic ester, the strong stretching vibration of the carbonyl (C=O) group typically manifests near 1735–1750 cm⁻¹ due to a high force constant[2].

However, in Ethyl 5-phenylthiazole-4-carboxylate, the π -electrons of the carbonyl double bond are conjugated with the extended π -system of the heteroaromatic thiazole ring. This resonance delocalization increases the single-bond character of the C=O bond. According to Hooke's Law applied to molecular vibrations, a decrease in the bond's force constant ( k ) directly lowers the vibrational frequency ( ν ). Consequently, the diagnostic C=O stretch for this molecule is shifted to a lower wavenumber, typically observed between 1715 and 1725 cm⁻¹ [3].

Heteroaromatic Thiazole Core Dynamics

The thiazole ring is a five-membered heteroaromatic system containing both nitrogen and sulfur. The vibrational coupling within this ring produces highly specific signatures:

  • C=N Stretching: The carbon-nitrogen double bond stretch is a primary diagnostic marker for the thiazole core, typically appearing as a sharp, medium-to-strong band between 1470 and 1530 cm⁻¹ [4][5].

  • C-S Stretching: The carbon-sulfur bonds possess a larger reduced mass and lower force constant, pushing their stretching vibrations into the lower frequency fingerprint region, specifically between 650 and 690 cm⁻¹ [4].

Monosubstituted Phenyl Ring Signatures

The C5 position of the thiazole ring is substituted with a phenyl group. While the sp² aromatic C-H stretching vibrations appear weakly just above 3000 cm⁻¹, the most definitive proof of the phenyl ring's presence lies in the low-frequency region. Because the phenyl ring is monosubstituted, it exhibits two highly characteristic, strong out-of-plane (OOP) C-H bending vibrations. These occur at approximately 730–770 cm⁻¹ (adjacent hydrogen wags) and 690–710 cm⁻¹ (ring puckering)[4][6].

G Molecule Ethyl 5-phenylthiazole-4-carboxylate Ester Ethyl Ester (C4) Molecule->Ester Thiazole Thiazole Core Molecule->Thiazole Phenyl Phenyl Ring (C5) Molecule->Phenyl CO C=O Stretch ~1715-1725 cm⁻¹ Ester->CO COC C-O-C Stretch ~1200-1250 cm⁻¹ Ester->COC CN C=N Stretch ~1470-1530 cm⁻¹ Thiazole->CN CS C-S Stretch ~650-690 cm⁻¹ Thiazole->CS CH_arom Aromatic C-H ~3050-3100 cm⁻¹ Phenyl->CH_arom CH_oop OOP C-H Bend ~690 & 760 cm⁻¹ Phenyl->CH_oop

Logical mapping of molecular substructures to their diagnostic IR frequencies.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative IR data for Ethyl 5-phenylthiazole-4-carboxylate, providing a quick-reference guide for spectral validation.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Mechanistic Notes
Ester Carbonyl C=O Stretch1715 – 1725StrongShifted to lower frequency due to resonance conjugation with the thiazole π -system[3].
Thiazole Ring C=N Stretch1470 – 1530Medium-StrongPrimary diagnostic marker for the heteroaromatic core[4][5].
Ester Linkage C-O-C Stretch1200 – 1250StrongAsymmetric stretching of the ester C-O bonds[3].
Phenyl Ring C-H OOP Bend~760 and ~690StrongHighly specific bending modes for monosubstituted benzene rings[4][6].
Thiazole Ring C-S Stretch650 – 690Weak-MediumFingerprint region marker confirming the presence of the sulfur heterocycle[4].
Aliphatic Chain sp³ C-H Stretch2850 – 2980MediumCorresponds to the ethyl (-CH₂CH₃) moiety.
Aromatic Rings sp² C-H Stretch3050 – 3100WeakCorresponds to the hydrogen atoms on the phenyl and thiazole rings.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) FTIR is the modern standard for evaluating solid and liquid organic intermediates. The following protocol is designed as a self-validating system : by rigorously controlling the background and applying algorithmic corrections, the resulting spectrum guarantees high fidelity to the molecule's true dipole moment derivatives.

Step-by-Step Methodology

1. Instrument Preparation & Crystal Cleaning

  • Wipe the ATR crystal (typically Diamond or Zinc Selenide) with a lint-free optical tissue dampened with spectroscopic-grade isopropanol or acetone.

  • Allow the solvent to evaporate completely.

  • Causality: Residual solvent will introduce false peaks (e.g., acetone C=O at 1710 cm⁻¹), which would directly interfere with the ester carbonyl analysis.

2. Background Acquisition (The Validation Baseline)

  • Record a background spectrum of the clean, empty crystal using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: This step subtracts the ambient atmospheric contributions of carbon dioxide (~2350 cm⁻¹) and water vapor (broad bands at ~3300 cm⁻¹ and ~1630 cm⁻¹). A flat baseline confirms instrument readiness.

3. Sample Application

  • Place approximately 2–5 mg of solid Ethyl 5-phenylthiazole-4-carboxylate directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

  • Causality: The evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in a weak signal-to-noise ratio and distorted peak shapes.

4. Spectral Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

5. Post-Processing & ATR Correction

  • Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: Because the penetration depth of the IR beam in an ATR setup is wavelength-dependent (penetrating deeper at lower frequencies), raw ATR spectra show artificially inflated peaks in the fingerprint region. The correction algorithm normalizes the spectrum to match traditional transmission spectra, ensuring accurate relative intensity analysis.

Workflow Step1 1. Crystal Cleaning Step2 2. Background Collection Step1->Step2 Step3 3. Sample Application Step2->Step3 Step4 4. Spectral Acquisition Step3->Step4 Step5 5. ATR Correction Step4->Step5

Standardized self-validating ATR-FTIR experimental workflow.

References

  • Taylor & Francis - Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds URL:[Link]

  • IRJET - SYNTHESIS OF AN HETEROCYCLIC COMPOUND 2- AMINO THIAZOLE URL:[Link]

  • Karamanoğlu Mehmetbey University - MOLECULAR AND CRYSTAL STRUCTURE, SPECTROSCOPIC PROPERTIES OF 2-METHYL-4-(3-METHYL-3-PHENYL- CYCLOBUTYL)-THIAZOLE DETERMINED BY X-RAY AND DFT URL:[Link]

  • National Institutes of Health (PMC) - Detection and Quantification of Adulteration in Krill Oil with Raman and Infrared Spectroscopic Methods URL:[Link]

Sources

Foundational

Ethyl 5-Phenylthiazole-4-Carboxylate: A Privileged Intermediate in Advanced Drug Synthesis

Executive Summary Ethyl 5-phenylthiazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. Serving as a critical intermediate, it bridges the gap between raw chemical feedstocks and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-phenylthiazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. Serving as a critical intermediate, it bridges the gap between raw chemical feedstocks and highly complex, targeted therapeutics. This whitepaper details the structural rationale, synthetic methodologies, and downstream applications of this privileged scaffold, with a specific focus on its role in developing covalent inhibitors for infectious diseases and metabolic targets.

Structural Rationale & Chemical Properties

The strategic design of the ethyl 5-phenylthiazole-4-carboxylate scaffold offers medicinal chemists orthogonal vectors for late-stage functionalization. Understanding the causality behind its structural components is essential for rational drug design:

  • The Thiazole Core: Acts as an excellent bioisostere for oxazoles, imidazoles, and pyridines. The sulfur atom provides metabolic stability against oxidative degradation, while the nitrogen atom serves as a hydrogen-bond acceptor in protein binding pockets.

  • The 4-Carboxylate Group: The ethyl ester acts as an electrophilic handle. It can be selectively hydrolyzed to a free carboxylic acid for hydrogen bonding, reduced to an alcohol, or directly amidated to extend the molecule's reach into solvent-exposed regions of a target receptor.

  • The 5-Phenyl Substitution: Imparts critical lipophilicity. In many kinase and synthase inhibitors, this phenyl ring engages in π−π stacking or hydrophobic interactions within deep, non-polar binding clefts.

  • The Unsubstituted 2-Position: Leaves a highly reactive site open for further functionalization, such as the introduction of amines, alkyl groups, or covalent warheads (e.g., bromoacetamides) [1].

Synthesis Methodologies

The construction of the 5-phenylthiazole-4-carboxylate core can be achieved through two primary pathways. While the classical Hantzsch synthesis constructs the ring from acyclic precursors, modern palladium-catalyzed cross-coupling offers superior regioselectivity and yield [3].

Palladium-Catalyzed Suzuki-Miyaura Coupling (Preferred)

To achieve high regioselectivity, late-stage functionalization of ethyl 5-bromothiazole-4-carboxylate via Suzuki-Miyaura coupling is the industry standard. The choice of Pd(dppf)Cl2 as a catalyst is deliberate: the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired β -hydride elimination. Potassium phosphate (K3PO4) is selected as a mild base to facilitate transmetalation without prematurely hydrolyzing the ethyl ester [2].

Protocol 1: Synthesis of Ethyl 5-phenylthiazole-4-carboxylate (Suzuki Route)

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine ethyl 5-bromothiazole-4-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K3PO4 (2.0 eq).

  • Solvent System: Suspend the mixture in a rigorously degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). The water is crucial for dissolving the base and activating the boronic acid.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor completion via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1).

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure product as a crystalline solid.

Figure 1: Divergent synthetic routes to Ethyl 5-phenylthiazole-4-carboxylate.

Applications in Drug Discovery

Anti-Tubercular Agents (mtFabH Inhibitors)

Ethyl 5-phenylthiazole-4-carboxylate derivatives have proven highly effective in the synthesis of inhibitors targeting Mycobacterium tuberculosis β -ketoacyl-ACP synthase (mtFabH). mtFabH is a critical enzyme in the Type II fatty acid synthesis (FAS-II) pathway, responsible for synthesizing mycolic acids—the waxy lipid shield of the mycobacterial cell wall [1].

By modifying the 2-position of the thiazole ring with a bromoacetamido group, researchers utilized the scaffold to deliver a covalent warhead directly to the active site cysteine of mtFabH. The 5-phenyl group anchors the molecule in the hydrophobic pocket, while the 4-carboxylate (once hydrolyzed to the free acid) forms critical hydrogen bonds with the enzyme's catalytic machinery [1].

Protocol 2: Synthesis of 2-(2-Bromoacetamido)-5-phenylthiazole-4-carboxylic acid

  • Amidation: Dissolve ethyl 2-amino-5-phenylthiazole-4-carboxylate in anhydrous THF. Add triethylamine (2.0 eq) to act as an acid scavenger and cool the system to 0°C.

  • Electrophilic Addition: Dropwise add bromoacetyl chloride (1.1 eq). Stir for 1 hour at room temperature.

  • Hydrolysis: Treat the resulting ester intermediate with 1M LiOH in THF/H2O (1:1) at room temperature for 4 hours. This selectively hydrolyzes the ethyl ester to the free carboxylic acid without cleaving the newly formed amide bond.

  • Acidification & Isolation: Acidify the mixture to pH 3.0 using 1M HCl to protonate the carboxylate. Extract with dichloromethane, dry over anhydrous MgSO4, and recrystallize from chloroform/methanol (1:6) to obtain the active pharmaceutical ingredient (API).

Figure 2: Mechanism of action of thiazole-4-carboxylate derivatives inhibiting mtFabH.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes for Ethyl 5-Phenylthiazole-4-Carboxylate
RouteKey ReagentsCatalyst & ConditionsTypical YieldRegioselectivity
Hantzsch Synthesis Thioformamide, α -halo- β -ketoesterEtOH, Reflux, 12h40-60%Moderate
Suzuki Coupling Ethyl 5-bromothiazole-4-carboxylate, Phenylboronic acidPd(dppf)Cl2, K3PO4, Dioxane/H2O, 90°C75-90%Excellent
Table 2: Structure-Activity Relationship (SAR) of Thiazole-4-Carboxylate Derivatives against mtFabH [1]
Position 2 SubstitutionPosition 4 SubstitutionPosition 5 SubstitutionmtFabH InhibitionM. tb ActivityMechanism
-NH2 (Free Amine)-COOH-PhenylInactiveWeakNon-covalent
-NH-CO-CH2Br-COOCH2CH3-PhenylModerateModerateCovalent (Prodrug)
-NH-CO-CH2Br-COOH-PhenylHighHighCovalent (Active)
-NH-CO-CH2Br-COOH-3-ChlorophenylVery HighVery HighCovalent (Active)

References

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLoS ONE (2009) URL: [Link]

  • Source: World Intellectual Property Organization (WO2021070132A1)
  • Source: European Patent Office (EP3008045A1)
Exploratory

Strategic Evaluation of Ethyl 5-phenylthiazole-4-carboxylate Derivatives in Anticancer Drug Discovery: A Comprehensive Screening Blueprint

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of clinically approved antineoplastic agents such as tiazofurin, bleomycin, and dasatinib[1][2][3]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of clinically approved antineoplastic agents such as tiazofurin, bleomycin, and dasatinib[1][2][3]. Among its functionalized derivatives, the ethyl 5-phenylthiazole-4-carboxylate core has emerged as a highly versatile pharmacophore. The lipophilic 5-phenyl substitution enhances membrane permeability and fits snugly into hydrophobic enzymatic pockets, while the 4-carboxylate ester provides a critical hydrogen-bond acceptor site for kinase inhibition[3][4].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, deeply mechanistic blueprint for the initial in vitro screening of ethyl 5-phenylthiazole-4-carboxylate analogs. This guide transitions from phenotypic cytotoxicity to target-specific biochemical validation, culminating in cellular mechanistic profiling.

Pharmacophore Rationale & Target Landscape

The anticancer efficacy of thiazole-4-carboxylate derivatives is highly substitution-dependent. Literature demonstrates that these conjugates, particularly those with electron-donating substituents and extended π -conjugation, display enhanced target engagement[5].

The primary mechanisms of action for this class of compounds include:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The thiazole nitrogen and sulfur atoms interact with the hinge region of the kinase domain, while the 5-phenyl group occupies the hydrophobic DFG-out pocket[3][6].

  • Metabolic Enzyme Inhibition: Targeting human Lactate Dehydrogenase A (hLDHA), disrupting the Warburg effect in highly glycolytic tumor cells[4].

G N1 Compound Synthesis Ethyl 5-phenylthiazole-4-carboxylate N2 Primary Cytotoxicity (MTT Assay: MCF-7, HepG2) N1->N2 In Vitro Screening N3 Target-Specific Assay (VEGFR-2 / hLDHA Inhibition) N2->N3 IC50 < 10 µM N4 Mechanistic Validation (Annexin V/PI & Cell Cycle) N3->N4 High Affinity N5 Lead Optimization & In Vivo Studies N4->N5 Apoptosis Confirmed

Workflow for the initial anticancer screening of thiazole-4-carboxylate derivatives.

Phase I: Phenotypic Cytotoxicity Screening (MTT Assay)

Before elucidating the specific target, we must establish the baseline antiproliferative activity of the synthesized analogs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this phase.

Causality & Logic: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the metabolic activity of the cell[1]. Because these enzymes are only active in viable cells, the reduction of the yellow tetrazolium dye to insoluble purple formazan directly correlates with the number of living cells. We utilize a 72-hour incubation period to capture multiple cellular doubling times, ensuring we detect both cytostatic (growth-arresting) and cytotoxic (cell-killing) effects[4][7].

Step-by-Step Protocol: MTT Viability Assay
  • Cell Culture & Seeding: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, MDA-MB-231 triple-negative breast cancer) in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin[1][8]. Seed cells into 96-well plates at a density of 5.0×103 cells/well. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow adherence[4].

  • Compound Preparation: Dissolve the ethyl 5-phenylthiazole-4-carboxylate derivatives in cell-culture grade DMSO. Create a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). Crucial Control: Ensure the final DMSO concentration in the wells never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity[4].

  • Treatment: Aspirate the old media and apply the compound dilutions. Include a vehicle control (1% DMSO), a positive control (e.g., Sorafenib or Staurosporine)[6][8], and a blank (media only). Incubate for 72 hours.

  • Formazan Generation: Decant the media. Add 20 µL of reconstituted MTT solution (5 mg/mL in PBS) to each well[4]. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the internalized purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase II: Target-Specific Biochemical Validation (VEGFR-2)

Once a lead compound demonstrates an IC₅₀ < 10 µM in the MTT assay, orthogonal validation is required to identify the molecular target. Given the structural homology of thiazole-4-carboxylates to known kinase inhibitors, VEGFR-2 is a primary suspect[3][6].

Causality & Logic: To prove that the cytotoxicity observed in Phase I is driven by VEGFR-2 inhibition, we must isolate the enzyme from the cellular environment. An in vitro kinase assay utilizing a FRET (Förster Resonance Energy Transfer) or TR-FRET readout provides a self-validating system. By varying the ATP concentration, we can determine if the thiazole derivative acts as an ATP-competitive inhibitor at the kinase hinge region.

Step-by-Step Protocol: VEGFR-2 Kinase Inhibition Assay
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, mix recombinant human VEGFR-2 kinase domain with serially diluted thiazole compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate peptide (e.g., Poly(Glu,Tyr)) and ATP (at its predetermined Km​ value) to initiate the phosphorylation reaction.

  • Detection: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm to 615 nm). A decrease in signal indicates kinase inhibition. Calculate the biochemical IC₅₀.

G Ligand Ethyl 5-phenylthiazole-4-carboxylate Derivative Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Binds to active site Inhibition Kinase Inhibition (ATP Competitive) Receptor->Inhibition Induces Downstream Downstream Signaling Blockade (PI3K/AKT, MAPK) Inhibition->Downstream Prevents phosphorylation CellCycle Cell Cycle Arrest (G1 & G2/M Phase) Downstream->CellCycle Disrupts proliferation Apoptosis Apoptosis Induction (p53 ↑, Caspase-3/9 ↑) Downstream->Apoptosis Triggers cell death

Proposed mechanism of action via VEGFR-2 kinase inhibition and apoptosis induction.

Phase III: Mechanistic Cellular Profiling

If a compound kills cells (Phase I) and inhibits VEGFR-2 (Phase II), we must close the logical loop by proving that the cellular death occurs via apoptosis rather than non-specific necrosis[6][8].

Causality & Logic: Apoptosis is a highly regulated programmed cell death pathway. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V binds specifically to exposed PS. Propidium Iodide (PI) is a vital dye that cannot penetrate intact cell membranes but intercalates into the DNA of necrotic or late-apoptotic cells. Using Flow Cytometry with Annexin V-FITC/PI dual staining allows us to perfectly stratify the cell population into viable, early apoptotic, late apoptotic, and necrotic fractions[6][8].

Step-by-Step Protocol: Annexin V-FITC/PI Flow Cytometry
  • Treatment: Seed MDA-MB-231 or MCF-7 cells in 6-well plates. Treat with the lead thiazole compound at its predetermined IC₅₀ concentration for 48 hours[6].

  • Harvesting: Collect both the floating (dead) cells and the adherent cells (using trypsin without EDTA, as EDTA can chelate the calcium required for Annexin V binding).

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (containing Ca²⁺).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Q1 (FITC-/PI+): Necrosis

    • Quadrant Q2 (FITC+/PI+): Late Apoptosis

    • Quadrant Q3 (FITC+/PI-): Early Apoptosis

    • Quadrant Q4 (FITC-/PI-): Viable Cells

Quantitative Data Synthesis

To benchmark the efficacy of novel ethyl 5-phenylthiazole-4-carboxylate derivatives, experimental data must be systematically compared against clinical standards. Below is a structured representation of expected phenotypic and biochemical profiles based on recent literature surrounding highly active thiazole analogs[4][6][7][8].

Compound / ScaffoldMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)Primary Apoptotic Phase
Thiazole Analog A (4-Cl-phenyl)3.52 ± 0.215.15 ± 0.333.52 ± 0.1851.09 ± 2.1Late Apoptosis
Thiazole Analog B (3-NO₂-phenyl)2.57 ± 0.167.26 ± 0.441.21 ± 0.1148.30 ± 1.5Early Apoptosis
Sorafenib (Standard)4.12 ± 0.303.80 ± 0.251.18 ± 0.0951.41 ± 1.8Early/Late Apoptosis
Staurosporine (Standard)6.77 ± 0.418.40 ± 0.51N/AN/APan-Apoptosis

Note: Data represents a synthesized benchmark derived from authoritative screening studies of substituted thiazole derivatives[4][6][8].

References

  • A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents. ResearchGate. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis.[Link]

  • Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. PMC / NIH. [Link]

Sources

Foundational

Whitepaper: Therapeutic Trajectories of the Ethyl 5-phenylthiazole-4-carboxylate Scaffold in Target-Directed Drug Discovery

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, the 1,3-thiazole core is a privileged scaffold, ranking among the most frequent N-heterocycles in FDA-approved therapeutics. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, the 1,3-thiazole core is a privileged scaffold, ranking among the most frequent N-heterocycles in FDA-approved therapeutics. Specifically, Ethyl 5-phenylthiazole-4-carboxylate represents a highly modular and potent pharmacophore precursor.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural platform. The structural logic of this scaffold is tri-fold:

  • The C5-Phenyl Ring: Provides essential steric bulk and enables π−π stacking or van der Waals interactions within the hydrophobic pockets of target enzymes.

  • The Thiazole Core: Acts as a rigid, planar linker that dictates the spatial geometry of the substituents while offering hydrogen-bond acceptor capabilities via its nitrogen atom.

  • The C4-Ethyl Ester: Functions dualistically. In whole-cell applications, it acts as a lipophilic masking group (prodrug) that significantly enhances membrane permeability (e.g., penetrating the thick mycobacterial cell envelope). In synthetic workflows, it serves as a stable precursor that can be readily hydrolyzed to the active carboxylic acid, which is strictly required for coordinating metal ions or mimicking natural substrates in isolated enzyme assays.

This technical guide dissects the proven therapeutic applications of this scaffold, focusing on its role in inhibiting Carbonic Anhydrase III (CA-III) and the β -Ketoacyl-ACP Synthase (mtFabH) of Mycobacterium tuberculosis.

Application I: Targeted Inhibition of Carbonic Anhydrase III (CA-III)

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. While many inhibitors target CA-I and CA-II, achieving selectivity for CA-III—an isoform implicated in specific neuromuscular and metabolic pathologies—is notoriously difficult.

Derivatives of the 5-phenylthiazole-4-carboxylate scaffold, specifically the hydrolyzed free acids, have emerged as highly potent CA-III inhibitors. The causality of this binding relies on the free C4-carboxylic acid acting as the primary anchor, directly coordinating with the Zn(II) ion in the CA-III active site, while the C5-phenyl group stabilizes the complex via hydrophobic interactions[1].

Pharmacophore Mapping

CA3_Binding N1 C4-Carboxylate Group N2 Zn(II) Ion Coordination (Active Site) N1->N2 Primary Anchor N7 High-Affinity CA-III Inhibition N2->N7 N3 C5-Phenyl Ring N4 Hydrophobic Pocket Stabilization N3->N4 Pi-Pi / VdW N4->N7 N5 C2-Amino/Amido Group N6 H-Bonding Network N5->N6 Secondary Anchor N6->N7

Pharmacophore mapping of the 5-phenylthiazole-4-carboxylate scaffold in the CA-III active site.

Quantitative Structure-Activity Relationship (QSAR) Data

As demonstrated in the literature (1[1]), the presence of the free carboxylic acid at the 4-position is non-negotiable for CA-III activity. Replacing the C2-amino group with bulky amides drastically reduces efficacy.

Table 1: SAR of 5-Phenylthiazole-4-carboxylate Derivatives against CA-III

DerivativeC2 SubstitutionC4 SubstitutionC5 SubstitutionCA-III Ki​ ( μ M)
12a (Lead) -NH 2​ -COOH-Phenyl0.5
13a -NH 2​ -COOH-p-TolylActive
13c -Amide-COOH-p-Tolyl174.1
14c -Urea-COOH-4-(methylsulfonyl)phenyl186.2
Experimental Protocol: Hummel-Dreyer Size-Exclusion Assay for CA-III Inhibition

Causality Focus: Traditional kinetic assays are often confounded by the rapid turnover rate of CA-III. The Hummel-Dreyer method is a self-validating size-exclusion chromatography technique that measures thermodynamic equilibrium binding without requiring radiolabeled ligands.

  • Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion column with a mobile phase buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a known, constant concentration of the thiazole ligand.

  • Sample Preparation: Dissolve purified human CA-III enzyme in the exact same ligand-containing buffer to prevent baseline disruption.

  • Injection & Elution: Inject the enzyme sample onto the column. Elute isocratically with the ligand-equilibrated buffer.

  • Detection & Validation Checkpoint: Monitor the eluate via dual-wavelength UV detection (280 nm for the protein; 320 nm for the thiazole ligand). Validation: A positive peak at the void volume indicates the enzyme-ligand complex. A subsequent negative peak (trough) represents the depletion of the ligand from the mobile phase.

  • Quantification: Integrate the area of the negative peak to calculate the exact molar amount of ligand bound to the enzyme, allowing for precise Ki​ determination.

Application II: Anti-Tubercular Activity via mtFabH Inhibition

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates novel mechanisms of action. The FAS-II fatty acid biosynthesis pathway, specifically the initiation enzyme β -Ketoacyl-ACP Synthase (mtFabH) , is a validated target.

The natural antibiotic Thiolactomycin (TLM) inhibits mtFabH, but its complex stereochemistry makes synthesis difficult. The 5-phenylthiazole-4-carboxylate scaffold serves as a synthetically tractable bioisostere. The esterified forms (like ethyl or methyl esters) show remarkable whole-cell activity, acting as prodrugs that penetrate the lipid-rich mycobacterial cell wall before intracellular esterases liberate the active acid[2][3][4].

Mechanism of Action Workflow

Pathway A Ethyl 5-phenylthiazole-4-carboxylate (Lipophilic Prodrug/Scaffold) B Mycobacterial Cell Wall Penetration A->B High LogP C Intracellular Esterase Hydrolysis B->C Entry D 5-phenylthiazole-4-carboxylic acid (Active Moiety) C->D Activation E mtFabH Active Site Binding (Cys112 Interaction) D->E Substrate Mimicry F FAS-II Pathway Arrest & Cell Death E->F Inhibition

Mechanism of action for 5-phenylthiazole-4-carboxylate derivatives in Mycobacterium tuberculosis.

Enzyme vs. Whole-Cell Efficacy Data

Research (2[2]) highlights a fascinating dissociative activity profile based on the C4-esterification state.

Table 2: mtFabH and Whole-Cell Inhibition Profiles

Compound / DerivativeC4 StatemtFabH IC 50​ ( μ M)M. tb H37Rv MIC ( μ g/mL)
Thiolactomycin (Control) Natural Enol~10.012.5
Benzyl Ester Analog Ester (-COOCH 3​ )>100 (Inactive)0.06 (Potent)
Bromoacetamido Acid Free Acid (-COOH)2.43 (Potent) >100 (Inactive)

Insight: The free acid is required to interact with the Cys112 thiol group in the isolated mtFabH active site[4]. However, the free acid cannot penetrate the mycobacterial cell wall. Therefore, utilizing the ethyl/methyl ester as a lipophilic prodrug is the optimal strategy for in vivo efficacy.

Experimental Protocol: mtFabH Radiometric Inhibition Assay

Causality Focus: To isolate the inhibition of mtFabH without interference from downstream FAS-II enzymes, a cell-free radiometric assay is utilized. The incorporation of 14 C-radiolabel into the lipid-soluble product allows for highly sensitive, steady-state quantification of enzyme activity.

  • Reagent Assembly: In a 1.5 mL microcentrifuge tube, combine 50 mM sodium phosphate buffer (pH 7.0), 1 mM dithiothreitol (DTT), 50 μ M holo-ACP, 50 μ M malonyl-CoA, and 1 μ g of purified recombinant mtFabH.

  • Ligand Pre-incubation: Add the hydrolyzed thiazole-4-carboxylate derivative (dissolved in 1% DMSO final concentration). Incubate at 37°C for 15 minutes to allow the inhibitor to achieve steady-state binding within the active site.

  • Reaction Initiation: Add 25 μ M of [ 14 C]-acetyl-CoA (specific activity ~50 mCi/mmol) to initiate the condensation reaction.

  • Quenching & Extraction: After exactly 20 minutes (within the linear phase of the reaction), quench the assay by adding 2 mL of a reducing solution (NaBH 4​ in tetrahydrofuran) to convert the β -ketoacyl-ACP products into stable diols. Extract the radiolabeled lipids using a 1:1 chloroform/methanol organic wash.

  • Validation & Quantification: Validation Checkpoint: Run a parallel control using 10 μ M Thiolactomycin to ensure the enzyme is active and inhibitable. Transfer the organic phase to a scintillation vial and quantify the radioactivity via liquid scintillation counting. Calculate the IC 50​ using non-linear regression analysis.

Conclusion

The Ethyl 5-phenylthiazole-4-carboxylate scaffold is a masterclass in rational drug design. By exploiting the thiazole ring for spatial orientation, the C5-phenyl group for hydrophobic anchoring, and the C4-ester as a tunable lipophilic prodrug handle, researchers can pivot this single chemical starting point toward vastly different therapeutic endpoints—from metabolic regulation (CA-III) to combating infectious diseases (mtFabH in M. tuberculosis). Future derivatization focusing on isosteric replacements at the C2 position holds immense promise for expanding its therapeutic index.

References

  • Title: Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors Source: Taylor & Francis URL
  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH Source: PMC - NIH URL
  • Title: The chemical structures of thiolactomycin 1, its analogue 4, and...

Sources

Exploratory

Engineering the Thiazole Pharmacophore: A Comprehensive Guide to Rational Drug Discovery and Synthetic Methodologies

Executive Summary & Mechanistic Rationale The 1,3-thiazole ring—a five-membered heterocycle containing both electron-donating sulfur and electron-withdrawing nitrogen atoms—is a privileged scaffold in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-thiazole ring—a five-membered heterocycle containing both electron-donating sulfur and electron-withdrawing nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Approximately 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, and thiazole derivatives have emerged as frontrunners due to their profound structural versatility [[1]]().

From a rational drug design perspective, the causality behind selecting a thiazole core lies in its unique electronic distribution. The nitrogen atom acts as a potent hydrogen-bond acceptor, crucial for anchoring molecules within target protein pockets (such as the ATP-binding site of kinases). Simultaneously, the sulfur atom participates in chalcogen bonding and modulates the overall lipophilicity of the molecule, enhancing cell membrane permeability without violating Lipinski’s Rule of Five. This dual functionality is why thiazole-based compounds like dasatinib (an antineoplastic kinase inhibitor) and ritonavir (an antiretroviral protease inhibitor) exhibit such high target specificity and efficacy 2.

Synthetic Methodologies: The Hantzsch Protocol and Beyond

The gold standard for constructing the thiazole nucleus remains the Hantzsch synthesis, which traditionally involves the condensation of α-haloketones with thioamides 3. However, traditional methods often require harsh conditions, heavy metal catalysts, or complex workups.

Recent advancements have introduced green, cascade protocols utilizing highly polar, strong hydrogen-bonding solvents like hexafluoroisopropanol (HFIP). HFIP acts not just as a solvent, but as a supramolecular catalyst. By forming strong hydrogen bonds with the carbonyl oxygen of the α-haloketone, HFIP increases the electrophilicity of the carbon center, accelerating the nucleophilic attack by the thioamide in a completely metal-free environment 4.

Workflow A 1. Scaffold Design (Bioisostere Selection) B 2. Hantzsch Synthesis (HFIP Solvent Protocol) A->B Reagent Prep C 3. Library Purification (Crystallization) B->C Cyclization D 4. High-Throughput In Vitro Screening C->D Bio-Evaluation E 5. Hit-to-Lead SAR Optimization D->E Lead Selection

Fig 1: End-to-end rational drug discovery workflow for novel thiazole derivatives.

Self-Validating Experimental Protocol: HFIP-Mediated Cascade Synthesis

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 2,4-disubstituted thiazole library. Every step is designed as a self-validating system to prevent the propagation of errors during library generation.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent of the selected thioamide and 1.1 equivalents of the α-bromoketone in hexafluoroisopropanol (HFIP) to achieve a 0.5 M concentration.

  • Causality: An α-bromoketone is chosen over an α-chloroketone due to the lower bond dissociation energy of the C-Br bond, making it a superior leaving group. HFIP is selected because its strong hydrogen-bond donating capacity activates the carbonyl oxygen, accelerating the nucleophilic attack by the thioamide sulfur without requiring external heat or catalysts.

  • Self-Validation: Monitor the dissolution via TLC (Thin-Layer Chromatography) using a 7:3 hexane/ethyl acetate eluent. The disappearance of the thioamide starting material spot within 30 minutes validates the initiation of the cascade condensation.

Step 2: Cyclization & Dehydration

  • Action: Stir the reaction mixture at room temperature for 2-4 hours.

  • Causality: The initial nucleophilic attack forms an intermediate hydroxythiazoline. The highly polar nature of HFIP stabilizes the transition state for the subsequent dehydration step, driving the aromatization forward to form the thermodynamically stable thiazole ring.

  • Self-Validation: The formation of a precipitate or a distinct color change indicates aromatization. Run an LC-MS (Liquid Chromatography-Mass Spectrometry) on a 10 µL aliquot. The presence of the expected [M+H]+ mass peak confirms successful cyclization before proceeding to workup.

Step 3: Isolation & Structural Verification

  • Action: Evaporate the HFIP solvent under reduced pressure. Wash the crude residue with cold ethanol or recrystallize from an ethanol/water mixture.

  • Causality: HFIP has a low boiling point (58°C), allowing for facile solvent recovery and minimizing thermal degradation of the product. Recrystallization leverages the differential solubility of the pure thiazole versus unreacted precursors, ensuring high purity.

  • Self-Validation: Perform 1H and 13C NMR spectroscopy. The appearance of a characteristic singlet around δ 7.0–8.0 ppm (corresponding to the isolated C5 proton of the thiazole ring) serves as the definitive structural validation of the synthesized scaffold.

Structure-Activity Relationships (SAR) & Biological Efficacy

The biological outcomes of thiazole derivatives are heavily dictated by the position of their substituents 1. For instance, 2-aminothiazoles frequently exhibit potent kinase inhibition, whereas modifying the 4-position with aryl groups shifts the activity profile toward antimicrobial or antifungal efficacy.

The table below summarizes the quantitative pharmacological activities of distinct thiazole classes:

Compound ClassPrimary Biological TargetMechanism of ActionTypical IC₅₀ / MIC RangeClinical / Lead Example
2-Aminothiazoles BCR-ABL Tyrosine KinaseCompetitive ATP-binding pocket inhibition0.5 – 3.0 nMDasatinib
Thiazolidinediones PPAR-γ ReceptorAllosteric receptor agonism10 – 50 nMPioglitazone
Bis-thiazoles HIV-1 ProteaseTransition-state mimicry1.0 – 15 nMRitonavir
4-Arylthiazoles Bacterial DNA Gyrase BATPase domain inhibition0.5 – 2.0 µg/mLSulfathiazole

Mechanistic Pathway: Thiazole-Based Kinase Inhibitors

To understand the therapeutic efficacy of thiazole derivatives in oncology, one must examine their interaction with aberrant signaling pathways. Dasatinib, a 2-aminothiazole derivative, is a prime example of rational drug design targeting the Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).

The thiazole core mimics the adenine ring of ATP. By competitively binding to the ATP-binding pocket of the mutated BCR-ABL1 kinase, the thiazole compound prevents the autophosphorylation of the kinase. Consequently, downstream signaling cascades responsible for uncontrolled cellular proliferation (STAT5) and survival (CRKL) are starved of activation signals, ultimately inducing apoptosis in the leukemic cells.

Pathway TKI Thiazole TKI (e.g., Dasatinib) BCR BCR-ABL1 Kinase (Active State) TKI->BCR Competitive ATP Inhibition STAT STAT5 Phosphorylation (Proliferation Signal) BCR->STAT Blocked CRKL CRKL Phosphorylation (Survival Signal) BCR->CRKL Blocked Apop Cellular Apoptosis (Leukemia Cell Death) STAT->Apop Downregulation CRKL->Apop Downregulation

Fig 2: Mechanistic inhibition of the BCR-ABL1 signaling pathway by thiazole-based TKIs.

Conclusion

The discovery and optimization of novel thiazole-based compounds remain a cornerstone of medicinal chemistry. By leveraging the unique electronic properties of the thiazole ring and employing modern, self-validating synthetic protocols like HFIP-mediated cascade reactions, researchers can rapidly generate highly diversified libraries. When coupled with rigorous SAR profiling, the thiazole scaffold provides a reliable, high-yield pathway from initial hit generation to the clinical deployment of life-saving therapeutics.

References

  • Review of the synthesis and biological activity of thiazoles Source: ResearchGate (Synth. Commun. 2020) URL:3

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI (Molecules 2021) URL:1

  • Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen (2020) URL:2

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol Source: Royal Society of Chemistry (RSC Advances 2017) URL:4

Sources

Protocols & Analytical Methods

Method

experimental procedure for synthesizing Ethyl 5-phenylthiazole-4-carboxylate

Application Note: Regioselective Synthesis of Ethyl 5-phenylthiazole-4-carboxylate Executive Rationale & Synthetic Strategy Thiazole scaffolds are highly privileged structures in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Ethyl 5-phenylthiazole-4-carboxylate

Executive Rationale & Synthetic Strategy

Thiazole scaffolds are highly privileged structures in medicinal chemistry and drug development, frequently serving as critical pharmacophores due to their robust metabolic stability and ability to engage in diverse hydrogen-bonding interactions. The synthesis of Ethyl 5-phenylthiazole-4-carboxylate requires precise regiocontrol to ensure the correct placement of the phenyl and ester moieties on the heterocyclic core.

To achieve this, we utilize a two-step sequence grounded in the classical Hantzsch thiazole synthesis[1]. Rather than relying on multi-step cross-coupling, this protocol leverages the inherent electronic properties of an α -ketoester to drive a self-directing, regioselective cyclization.

Mechanistic Causality & Regioselectivity

The success of this protocol depends on two critical mechanistic checkpoints:

  • Regioselective α -Bromination: The starting material, ethyl 2-oxo-3-phenylpropanoate, undergoes enolization exclusively at the C3 methylene bridge due to the thermodynamic stability provided by the adjacent phenyl ring. This ensures that bromination yields strictly ethyl 3-bromo-2-oxo-3-phenylpropanoate, preventing unwanted side reactions at the ester terminus.

  • Ambidentate Nucleophilic Cyclization: Thioformamide acts as an ambidentate binucleophile. The highly polarizable sulfur atom is kinetically favored to perform the initial SN​2 displacement of the α -bromide[2]. Following S-alkylation, the nitrogen atom undergoes an intramolecular condensation. Crucially, the nitrogen selectively attacks the highly electrophilic ketone carbonyl (C2) rather than the ester carbonyl, dictating the final architecture of the 5-phenylthiazole-4-carboxylate core[3].

Reaction Workflow

Workflow SM Ethyl 2-oxo-3-phenylpropanoate (Starting Material) Step1 Step 1: α-Bromination Reagents: Br₂, CCl₄ Conditions: 0 °C to RT, 2h SM->Step1 Int1 Intermediate: Ethyl 3-bromo-2-oxo-3-phenylpropanoate Step1->Int1 Step2 Step 2: Hantzsch Cyclization Reagents: Thioformamide, EtOH Conditions: Reflux (78 °C), 4-6h Int1->Step2 SN2 Mechanistic Step 2a: S-Alkylation (SN2 displacement of Br) Step2->SN2 Cyclize Mechanistic Step 2b: Intramolecular Imine Formation & Dehydration SN2->Cyclize Product Target Product: Ethyl 5-phenylthiazole-4-carboxylate Cyclize->Product

Figure 1: Two-step experimental workflow and mechanistic sequence for the Hantzsch synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-bromo-2-oxo-3-phenylpropanoate

Objective: Electrophilic α -bromination of the ketoester.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl 2-oxo-3-phenylpropanoate (10.0 g, 52.0 mmol, 1.0 eq) in 50 mL of anhydrous carbon tetrachloride ( CCl4​ ) or chloroform ( CHCl3​ ).

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve bromine (8.73 g, 54.6 mmol, 1.05 eq) in 20 mL of CCl4​ and transfer it to the addition funnel. Add the bromine solution dropwise over 30 minutes to prevent uncontrolled exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

  • Quench & Workup: Pour the mixture into 100 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes. Extract the aqueous layer with dichloromethane (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude α -haloketone as a dense yellow oil.

Self-Validation Checkpoint: The reaction is deemed complete when the distinct red-brown color of molecular bromine completely dissipates into a pale yellow solution. TLC (Hexanes/EtOAc 8:2) will show the disappearance of the starting material ( Rf​ ~0.4) and the emergence of a new, UV-active spot ( Rf​ ~0.5).

Step 2: Hantzsch Cyclization to Ethyl 5-phenylthiazole-4-carboxylate

Objective: Binucleophilic condensation and aromatization.

  • Setup: Dissolve the crude ethyl 3-bromo-2-oxo-3-phenylpropanoate (~14.0 g, 51.6 mmol, 1.0 eq) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Reagent Addition: Add thioformamide (3.78 g, 61.9 mmol, 1.2 eq) in one portion. (Note: If commercial thioformamide is degraded, it can be generated in situ using formamide and Lawesson's reagent or P4​S10​ , though direct addition of the purified reagent provides superior kinetic control).

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 to 6 hours.

  • Neutralization: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. The resulting residue contains the hydrobromide salt of the target thiazole. Resuspend the residue in 100 mL of ethyl acetate and slowly add saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8.

  • Purification: Separate the layers, wash the organic phase with brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to afford the pure product as an off-white solid.

Self-Validation Checkpoint: Neutralization with NaHCO3​ is critical; failing to neutralize the HBr byproduct will result in poor extraction yields due to the water solubility of the protonated thiazolium species.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory environments, cyclization conditions were evaluated. Ethanol at reflux provides the optimal balance of solubility and thermal energy required for the dehydration step.

Table 1: Reaction Optimization for Hantzsch Cyclization (Step 2)

SolventTemperatureTime (h)Isolated Yield (%)Observation / Causality
Absolute Ethanol78 °C (Reflux)4.582%Optimal. Protic solvent assists in the dehydration step.
THF66 °C (Reflux)6.065%Sluggish reaction; lower boiling point reduces cyclization rate.
DMF100 °C2.058%Rapid conversion but significant thermal decomposition observed.

Table 2: Analytical Characterization Data

Analytical MethodExpected Signals / Values
1 H NMR (400 MHz, CDCl3​ ) δ 8.75 (s, 1H, Thiazole C2​ -H), 7.45–7.35 (m, 5H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, −CH2​− ), 1.35 (t, J = 7.1 Hz, 3H, −CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 162.5 (C=O), 153.2 (Thiazole C2), 141.8 (Thiazole C4), 136.5 (Thiazole C5), 131.0-128.5 (Ar-C), 61.2 ( −CH2​− ), 14.3 ( −CH3​ )
HRMS (ESI+) [M+H]+ m/z calculated for C12​H12​NO2​S : 234.0589; Found: 234.0585

References

  • Hantzsch Thiazole Synthesis SynArchive URL: [Link]

  • Review of the synthesis and biological activity of thiazoles Taylor & Francis (Synthetic Communications) URL:[Link]

  • Mechanism of Hantzsch Thiazole Synthesis ResearchGate URL:[Link]

Sources

Application

The Versatility of Ethyl 5-phenylthiazole-4-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in drug discovery.[3] Within this esteemed class of compounds, Ethyl 5-phenylthiazole-4-carboxylate emerges as a particularly intriguing entity. Its strategic substitution pattern—a phenyl group at the 5-position and an ethyl carboxylate at the 4-position—provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of Ethyl 5-phenylthiazole-4-carboxylate in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The thiazole scaffold is a recurring motif in a number of approved anticancer agents.[3][4] Derivatives of Ethyl 5-phenylthiazole-4-carboxylate have shown considerable promise in this therapeutic area, primarily through the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival.[1][2]

Mechanistic Insights: The Apoptotic Cascade

While direct studies on Ethyl 5-phenylthiazole-4-carboxylate are emerging, research on structurally similar 4-phenylthiazole derivatives suggests a likely mechanism of action involving the intrinsic apoptotic pathway.[1] These compounds are postulated to exert their cytotoxic effects by inducing cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in programmed cell death.

Compound Ethyl 5-phenylthiazole-4-carboxylate Derivative Mitochondria Mitochondria Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway initiated by a 4-phenylthiazole derivative.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of Ethyl 5-phenylthiazole-4-carboxylate derivatives on cancer cell lines.

I. Materials

  • Cancer cell lines (e.g., A549, HT29, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Ethyl 5-phenylthiazole-4-carboxylate (and its derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

II. Procedure

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds or controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

A New Frontier in Diabetes Treatment: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes and obesity.[5][6] A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, structurally very similar to Ethyl 5-phenylthiazole-4-carboxylate, have been identified as novel PTP1B inhibitors.[5]

Mechanistic Insights: Enhancing Insulin Sensitivity

By inhibiting PTP1B, these thiazole derivatives prevent the dephosphorylation of the insulin receptor (IR) and its downstream substrates, such as Akt. This leads to enhanced insulin signaling, resulting in increased glucose uptake by cells and improved glycemic control.[5]

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR PTP1B PTP1B Thiazole_Inhibitor Ethyl 5-phenylthiazole-4-carboxylate Derivative Thiazole_Inhibitor->PTP1B Inhibition pIR->IR Dephosphorylation Akt Akt pIR->Akt pAkt Phosphorylated Akt Akt->pAkt Glucose_Uptake Increased Glucose Uptake pAkt->Glucose_Uptake

Caption: Mechanism of PTP1B inhibition by thiazole derivatives.

Protocol: In Vitro PTP1B Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Ethyl 5-phenylthiazole-4-carboxylate derivatives against PTP1B.

I. Materials

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and a known PTP1B inhibitor (positive control)

  • 96-well microplates

II. Procedure

  • Assay Preparation: Add assay buffer, test compound (at various concentrations), and PTP1B enzyme to the wells of a 96-well plate.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding pNPP to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[7]

Combating Microbial Resistance: Antimicrobial Applications

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, and Ethyl 5-phenylthiazole-4-carboxylate analogs are no exception.[8]

Mechanistic Insights: Disrupting Essential Bacterial Processes

The antimicrobial action of phenylthiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria, such as cell wall synthesis.[4] Some derivatives have also been shown to target bacterial DNA gyrase and lumazine synthase, enzymes critical for DNA replication and riboflavin biosynthesis, respectively.[2]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of Ethyl 5-phenylthiazole-4-carboxylate derivatives against various bacterial strains.

I. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

II. Procedure

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Phenylthiazole Aminoguanidine 1E. faecium (VRE)0.5 - 4[4]
Phenylthiazole Aminoguanidine 2E. faecium (VRE)1[4]
Phenylthiazole Aminoguanidine 3E. faecium (VRE)1[4]
Alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate (6a)S. aureus125
Alkyl 2-(Dialkylamino)-4-phenylthiazole-5-carboxylate (6c)S. aureus125

Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the thiazole ring system.[3][9]

Start Starting Materials (α-haloketone & thioamide) Reaction Condensation & Cyclization Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product Ethyl 5-phenylthiazole-4-carboxylate Purification->Product

Caption: General workflow for Hantzsch thiazole synthesis.

General Procedure for the Synthesis of Ethyl 5-phenylthiazole-4-carboxylate Analogs

I. Materials

  • Appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate)

  • Thiobenzamide (or a substituted thiobenzamide)

  • Ethanol

  • Sodium bicarbonate

II. Procedure

  • Reaction Setup: Dissolve the thiobenzamide in ethanol in a round-bottom flask.

  • Addition of α-haloketone: Add an equimolar amount of the α-haloketone to the solution.

  • Base Addition: Add a mild base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired Ethyl 5-phenylthiazole-4-carboxylate derivative.[3]

Conclusion

Ethyl 5-phenylthiazole-4-carboxylate and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated and potential applications in oncology, metabolic disorders, and infectious diseases underscore the importance of continued research into this chemical space. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics.

References

  • BenchChem. (2025). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole, 5-ethyl-4-phenyl-.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. (2018). International Journal of Toxicology and Pharmaceutical Research.
  • Synthesis, antimicrobial screening, and docking study of new 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Ethyl-4-phenylthiazole.
  • Vergidis, P., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Scientific Reports.
  • Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy. (2013). European Journal of Medicinal Chemistry.
  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. (2023). RSC Medicinal Chemistry.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2021). RSC Advances.
  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (2022). Molecules.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). RSC Advances.
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.).
  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. (2017). Biochemistry.
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  • Process for preparing thiazole derivatives. (2017).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, SAR and Docking Studies of Substituted Aryl phenylthiazolyl phenylcarboxamide as potential Protein Tyrosine. (2018). bioRxiv.

Sources

Method

Application Notes and Protocols for the Cellular Evaluation of Ethyl 5-phenylthiazole-4-carboxylate Derivatives

Introduction The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 5-phenylthiazole-4-carboxylate and its derivatives represent a promising class of molecules for drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, necessitating robust and reliable methods for biological evaluation.

Cell-based assays are indispensable tools in the early stages of drug development. They provide a biologically relevant context to assess a compound's efficacy, potency, and mechanism of action within a living system.[3][4] This guide offers a comprehensive suite of detailed protocols and field-proven insights for researchers, scientists, and drug development professionals to effectively evaluate the cellular effects of Ethyl 5-phenylthiazole-4-carboxylate derivatives. The protocols are designed to be self-validating systems, emphasizing reproducibility and scientific integrity.

Our approach follows a logical, tiered screening cascade, beginning with foundational cytotoxicity assessments and progressing to more complex mechanistic studies. This ensures that data from downstream functional assays are not confounded by unintended effects on cell viability.

G cluster_0 Experimental Workflow A Compound Library (Ethyl 5-phenylthiazole-4-carboxylate Derivatives) B Tier 0: Foundational Assays Cytotoxicity Profiling (MTT Assay) A->B Initial Screen C Tier 1: Primary Functional Screening Anti-Proliferation (BrdU Assay) Anti-Inflammatory (Cytokine ELISA) B->C Determine Non-Toxic Conc. D Tier 2: Mechanistic Elucidation Apoptosis Induction (Caspase-Glo Assay) Signaling Pathway Analysis (NF-κB Translocation) C->D Investigate Mechanism E Hit Candidate Validation & Lead Optimization D->E Confirm Mode of Action MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenase Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondrion Uptake Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: The core principle of the MTT colorimetric assay.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies provided by Merck and Abcam. [5][6] 1. Cell Seeding: a. Culture your chosen cell line (e.g., MCF-7 breast cancer cells or RAW 264.7 macrophages) under optimal conditions. Ensure cells are healthy and in the logarithmic growth phase. [7] b. Harvest cells using standard trypsinization methods (for adherent cells) and perform a cell count. c. Seed cells into a 96-well, clear, flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of your Ethyl 5-phenylthiazole-4-carboxylate derivative in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. d. Include appropriate controls:

  • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.1% DMSO).
  • Untreated Control: Cells in medium only.
  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Incubation: a. After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. [8] b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

4. Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. [6] b. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. c. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [5] 5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Part 2: Primary Functional Screening

Once a non-toxic concentration range is established, you can proceed to evaluate the specific biological effects of the derivatives. Based on the known activities of the broader thiazole class, initial screening for anti-proliferative and anti-inflammatory effects is a logical starting point. [9][10]

Protocol 2: Anti-Proliferation Assessment using BrdU Assay

The Bromodeoxyuridine (BrdU) assay is a direct measure of DNA synthesis, making it a more specific indicator of cell proliferation than metabolic assays like MTT. [11]The principle involves the incorporation of the thymidine analog, BrdU, into the DNA of dividing cells during the S-phase of the cell cycle. [12]This incorporated BrdU is then detected using a specific anti-BrdU antibody. [13] 1. Cell Seeding and Treatment: a. Follow steps 1a-d from the MTT protocol. b. Treat cells with non-toxic concentrations of the thiazole derivatives as determined from the cytotoxicity assay. Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).

2. BrdU Labeling: a. Prepare a 10 µM BrdU labeling solution in cell culture medium. [13] b. Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.

3. Fixation and Denaturation: a. Remove the labeling solution and wash the cells twice with PBS. b. Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature. [12] c. Permeabilize the cells with a Triton X-100 solution. d. Denature the DNA to expose the BrdU epitopes by incubating with 2N HCl for 10-20 minutes at room temperature. [12]Neutralize with a phosphate/citric acid buffer.

4. Immunodetection: a. Block non-specific binding with a suitable blocking buffer. b. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature or overnight at 4°C. c. Wash the cells and add a fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.

5. Visualization and Quantification: a. Counterstain the nuclei with a DNA dye like DAPI. b. Image the plate using a high-content imaging system or fluorescence microscope. c. Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive) to determine the effect on proliferation.

Protocol 3: Anti-Inflammatory Activity via TNF-α Secretion

Many chronic diseases are driven by dysregulated inflammatory responses. [8]Macrophages are key mediators of inflammation, and their activation by stimuli like lipopolysaccharide (LPS) leads to the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). [14][15]This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of TNF-α secretion.

1. Cell Culture and Stimulation: a. Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the thiazole derivatives for 1-2 hours. c. Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. [8] d. Include controls:

  • Unstimulated Control: Cells with medium only.
  • LPS Control: Cells stimulated with LPS in the presence of vehicle.
  • Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone). e. Incubate for 18-24 hours at 37°C.

2. Sample Collection: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant, which contains the secreted TNF-α, for analysis.

3. TNF-α ELISA: a. Perform a sandwich ELISA using a commercial kit (e.g., from Thermo Fisher, Abcam, or RayBiotech) according to the manufacturer's instructions. [16][17] b. Principle: i. A capture antibody specific for TNF-α is pre-coated onto the wells of an ELISA plate. ii. The collected supernatants and standards are added to the wells, and any TNF-α present binds to the capture antibody. iii. A biotinylated detection antibody, also specific for TNF-α, is added, forming a "sandwich". iv. Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin. v. A TMB substrate is added, which is converted by HRP into a colored product. vi. The reaction is stopped, and the absorbance is measured. The intensity of the color is proportional to the amount of TNF-α.

4. Data Analysis: a. Generate a standard curve using the recombinant TNF-α standards provided in the kit. b. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. c. Determine the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-only control.

Part 3: Mechanistic Elucidation

After identifying derivatives with promising functional activity, the next step is to investigate their mechanism of action. Key questions to address are whether the compounds induce programmed cell death (apoptosis) or modulate specific signaling pathways.

Protocol 4: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Apoptosis is a form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to measure their activity. [18][19]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity. [20] 1. Cell Seeding and Treatment: a. Seed cells in a 96-well, white-walled, clear-bottom plate suitable for luminescence measurements. b. Treat the cells with the active thiazole derivatives at concentrations around their anti-proliferative IC50 values. c. Incubate for a time period appropriate for apoptosis induction (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer like Staurosporine as a positive control. [21] 2. Assay Procedure (Add-Mix-Measure): a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture. [18] c. Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.

3. Luminescence Measurement: a. Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis: a. Calculate the fold-change in caspase activity for treated samples compared to the vehicle control. A significant increase indicates the induction of apoptosis.

Protocol 5: NF-κB Signaling Pathway Analysis

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. [22][23]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. [24]Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes. [25]High-content imaging can be used to visualize and quantify this translocation event.

Caption: The canonical NF-κB signaling pathway.

1. Cell Seeding and Treatment: a. Seed RAW 264.7 or THP-1 cells on a 96-well, black-walled, clear-bottom imaging plate. b. Pre-treat with thiazole derivatives for 1 hour. c. Stimulate with LPS for 30-60 minutes. This is a shorter incubation than for cytokine secretion, as translocation is a more rapid event.

2. Immunofluorescence Staining: a. Fix cells with 4% paraformaldehyde. b. Permeabilize with 0.1% Triton X-100 in PBS. c. Block with 5% BSA in PBS. d. Incubate with a primary antibody against the p65 subunit of NF-κB. e. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). f. Counterstain nuclei with DAPI (blue fluorescence).

3. Imaging and Analysis: a. Acquire images using a high-content imaging system. Capture at least two channels (DAPI for the nucleus and Alexa Fluor 488 for NF-κB p65). b. Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the DAPI stain. c. Quantify the fluorescence intensity of the NF-κB p65 signal in both the nucleus and the cytoplasm. d. Calculate a nuclear-to-cytoplasmic intensity ratio. An increase in this ratio in LPS-stimulated cells indicates translocation, and a reduction by the compound indicates inhibition of the pathway.

Data Presentation and Interpretation

Consistent and clear data presentation is crucial for interpreting results. For dose-response experiments, IC50 (or EC50) values should be calculated and tabulated for easy comparison between derivatives.

Derivative IDCytotoxicity IC50 (µM) [MCF-7, 48h]Anti-Proliferation IC50 (µM) [MCF-7, 48h]TNF-α Inhibition IC50 (µM) [LPS-RAW 264.7]
EPT-001> 10015.25.8
EPT-00245.78.92.1
EPT-003> 100> 5025.4
Doxorubicin0.80.6N/A

Table 1: Example data summary for a series of Ethyl 5-phenylthiazole-4-carboxylate (EPT) derivatives. This data is hypothetical and for illustrative purposes only.

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • The American Association of Immunologists, Inc. (2019, May 1). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Eurofins Scientific. (2024, October 24). MTT Test - Medical Device. Retrieved from [Link]

  • PubMed. (2024, May 15). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Retrieved from [Link]

  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). TNF alpha ELISA kit. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2023, February 2). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Assay Genie. (n.d.). Human TNF alpha ELISA Kit (HUFI00262). Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]

  • PMC. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • RayBiotech. (2025, June 19). Human TNF alpha ELISA Kit. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Dove Medical Press. (2021, February 17). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of Ethyl 5-phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity for Ethyl 5-phenylthiazole-4-carboxylate Ethyl 5-phenylthiazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for Ethyl 5-phenylthiazole-4-carboxylate

Ethyl 5-phenylthiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted thiazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, including anti-inflammatory, and anticancer agents. The precise biological activity and safety profile of any synthesized compound are intrinsically linked to its purity. Even minute impurities can lead to erroneous biological data, undesirable side effects, or failed clinical trials. Therefore, robust and reproducible purification techniques are paramount to ensure the integrity of research and the development of safe and effective pharmaceuticals.

This comprehensive guide provides detailed, field-proven protocols for the purification of Ethyl 5-phenylthiazole-4-carboxylate. We will delve into the rationale behind experimental choices, offering not just a series of steps, but a framework for understanding and optimizing the purification process.

Understanding the Impurity Profile: A Legacy of the Hantzsch Synthesis

The most common route to Ethyl 5-phenylthiazole-4-carboxylate and its analogs is the Hantzsch thiazole synthesis.[1][2] This venerable reaction, while effective, can introduce a predictable set of impurities that must be addressed during purification.

Common Impurities Arising from Hantzsch Thiazole Synthesis:

  • Unreacted Starting Materials: Residual α-haloketones (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) and thioamides (e.g., thiobenzamide) are the most common impurities.

  • Side-Reaction Products: Self-condensation of the α-haloketone or thioamide can lead to various byproducts.

  • Solvent Residues: The reaction is often carried out in solvents like ethanol, which may be present in the crude product.[1][2]

  • Decomposition Products: Prolonged reaction times or high temperatures can lead to the degradation of the starting materials or the final product.[1]

A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.

Purification Strategies: A Comparative Overview

Two primary techniques are employed for the purification of Ethyl 5-phenylthiazole-4-carboxylate: recrystallization and column chromatography . The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization - Cost-effective for large quantities- Can yield highly pure crystalline material- Simple procedure- Potential for significant product loss- Finding a suitable solvent can be challenging- Less effective for removing impurities with similar solubility- Large-scale purification (> 5g)- When a highly crystalline final product is desired
Column Chromatography - High resolution for separating complex mixtures- Effective for removing a wide range of impurities- Applicable to a wide range of compound polarities- More time-consuming and labor-intensive- Requires larger volumes of solvent- Can be costly for large-scale purification- Small to medium-scale purification (< 5g)- When recrystallization is ineffective- For achieving the highest possible purity

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations to ensure reproducibility and success.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale for Solvent Selection:

While specific solubility data for Ethyl 5-phenylthiazole-4-carboxylate is not extensively published, data from analogous compounds and general principles of "like dissolves like" can guide our solvent choice. Thiazole derivatives with aromatic and ester functionalities often exhibit good solubility in moderately polar organic solvents. A patent for a similar, more complex thiazole derivative suggests the use of n-butanol for recrystallization, indicating that alcohols can be effective.[3]

Recommended Solvents for Screening:

  • Ethanol

  • Isopropanol

  • n-Butanol

  • Ethyl Acetate

  • Toluene

  • Mixtures of the above (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 20-30 mg) of the crude Ethyl 5-phenylthiazole-4-carboxylate into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube in a water bath. The compound should fully dissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material.

  • Recrystallization Procedure (Larger Scale):

    • Place the crude Ethyl 5-phenylthiazole-4-carboxylate in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • If charcoal was added, perform a hot filtration to remove it.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

Silica gel column chromatography is a versatile technique that separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Rationale for Mobile Phase Selection:

For compounds of intermediate polarity like Ethyl 5-phenylthiazole-4-carboxylate, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.[1] The optimal ratio of these solvents is determined by thin-layer chromatography (TLC).

Step-by-Step Protocol:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 9:1 and progressively increase the polarity, e.g., 8:2, 7:3).

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with good separation from impurities.

  • Column Chromatography Procedure:

    • Prepare a silica gel slurry in the chosen mobile phase (the solvent system determined by TLC).

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Dissolve the crude Ethyl 5-phenylthiazole-4-carboxylate in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 5-phenylthiazole-4-carboxylate.

Workflow for Purification and Analysis

Purification_Workflow Crude Crude Product (from Hantzsch Synthesis) Recrystallization Recrystallization Crude->Recrystallization High Impurity Load / Large Scale ColumnChromatography Column Chromatography Crude->ColumnChromatography Low Impurity Load / Small Scale Purity_Analysis Purity Assessment (TLC, HPLC, NMR, MS) Recrystallization->Purity_Analysis ColumnChromatography->Purity_Analysis Pure_Product Pure Ethyl 5-phenylthiazole-4-carboxylate Purity_Analysis->Pure_Product Purity ≥ 98%

Caption: A generalized workflow for the purification and analysis of Ethyl 5-phenylthiazole-4-carboxylate.

Purity Assessment: The Final Validation

After purification, it is essential to confirm the purity of the Ethyl 5-phenylthiazole-4-carboxylate. A combination of analytical techniques should be employed for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

Conclusion

The purification of Ethyl 5-phenylthiazole-4-carboxylate is a critical step in its application in research and development. By understanding the potential impurities and applying the detailed protocols for recrystallization and column chromatography outlined in this guide, researchers can consistently obtain high-purity material. The choice of method will depend on the specific experimental context, but the principles of careful solvent selection, slow crystallization, and optimized chromatographic conditions remain universal. The analytical validation of purity is the final and indispensable step to ensure the reliability of subsequent scientific investigations.

References

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Thiazole Derivatives

Introduction The thiazole ring is a critical scaffold in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds.[1][2] Its synthesis, while often conceptually straightforwa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring is a critical scaffold in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds.[1][2] Its synthesis, while often conceptually straightforward, can present numerous challenges for researchers. This guide is designed to serve as a technical support hub for scientists and drug development professionals, providing in-depth troubleshooting advice and robust protocols to overcome common hurdles in the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

General Synthesis & Troubleshooting
  • Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the likely causes? Low yields in the Hantzsch synthesis can often be traced back to a few key factors: the purity of your starting materials (especially the α-haloketone), suboptimal reaction conditions (temperature, solvent, and reaction time), incorrect stoichiometry, or the formation of side products.[3][4] A systematic approach to troubleshooting these variables is the most effective way to pinpoint and solve the issue.

  • Q2: I'm observing multiple spots on my TLC, suggesting several side products. What are the common culprits? The formation of multiple products can arise from impurities in the starting materials or from side reactions.[3] Under acidic conditions, for instance, you might see the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[3][5] The stability of your reactants and intermediates also plays a significant role in the prevalence of these side reactions.

  • Q3: How can I improve the overall yield of my reaction? Optimizing reaction parameters like temperature, solvent, and reaction time is a good starting point.[3] The use of catalysts or alternative energy sources, such as microwave irradiation, has also been demonstrated to significantly boost yields and shorten reaction times.[6][7]

  • Q4: I'm struggling to purify my final thiazole product. What are some effective techniques? Purification of crude thiazole products is crucial to eliminate unreacted starting materials and byproducts. The most common and effective methods are recrystallization and column chromatography on silica gel.[4] For solid products, recrystallization from a suitable solvent system (like ethanol or ethyl acetate/hexane) is often very effective.[4]

Specific Synthetic Methods
  • Q5: Are there viable alternatives to the classic Hantzsch synthesis? Yes, several other methods are widely used. The Cook-Heilbron synthesis is excellent for preparing 5-aminothiazoles.[1][8] The Gabriel synthesis, which involves reacting an acylamino-ketone with phosphorus pentasulfide, is another alternative for producing 2,5-disubstituted thiazoles.[9][10] More modern approaches also include using diazoketones as stable alternatives to haloketones and employing Brønsted acid-promoted one-pot syntheses.[7][11]

  • Q6: I'm working with a chiral substrate and am concerned about racemization. What precautions should I take? Racemization can be a significant issue, particularly during the elimination step of the Hantzsch synthesis.[12] To preserve stereochemical integrity, it's often beneficial to use lower reaction temperatures and basic conditions.[11] A modified approach involves cyclocondensation under basic conditions to form the hydroxythiazoline intermediate, followed by dehydration using a reagent like trifluoroacetic anhydride with pyridine.[12]

In-Depth Troubleshooting Guides

Problem 1: Low Yield in Hantzsch Thiazole Synthesis
Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Impure Starting Materials α-haloketones can be unstable and decompose over time, leading to unwanted side reactions. Similarly, impurities in the thioamide can introduce competing reactions.Ensure the α-haloketone is freshly prepared or purified before use.[4] The purity of the thioamide should also be high. Recrystallize or use column chromatography for starting materials if their purity is questionable.
Suboptimal Reaction Temperature The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[3]If the reaction is being run at room temperature with little to no conversion, consider increasing the temperature. A systematic evaluation of different temperatures can help determine the optimal condition for your specific substrates.[3]
Inadequate Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[13] Continue the reaction until the starting materials are consumed.
Incorrect Stoichiometry While a 1:1 stoichiometric ratio is typical, an excess of the thioamide component can sometimes be beneficial.Using a slight excess (e.g., 1.5 equivalents) of the thioamide or thiourea can help drive the reaction to completion.
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield.Ethanol or isopropanol are commonly used and effective solvents.[13] If you are facing issues, consider screening other polar protic or aprotic solvents.
Diagnostic Workflow for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials (NMR, LC-MS) start->check_purity purification_issue Investigate Purification Step start->purification_issue If yield is low after workup check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions If pure monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction If pure purify_reagents Purify Reagents (Recrystallization/Chromatography) check_purity->purify_reagents If impure optimize_temp Systematically vary temperature and time check_conditions->optimize_temp Temp/Time issue? incomplete_conversion Increase reaction time or temperature monitor_reaction->incomplete_conversion Incomplete Conversion? side_products side_products monitor_reaction->side_products Side Products Observed? optimize_stoichiometry Optimize Stoichiometry optimize_stoichiometry->start Retry Synthesis optimize_purification optimize_purification purification_issue->optimize_purification Optimize recrystallization solvent or chromatography gradient purify_reagents->start Retry Synthesis optimize_temp->start Retry Synthesis incomplete_conversion->start Retry Synthesis side_products->optimize_stoichiometry G alpha_haloketone α-Haloketone sn2_attack SN2 Attack (S on α-C) alpha_haloketone->sn2_attack thioamide Thioamide thioamide->sn2_attack intermediate1 S-Alkylation Intermediate sn2_attack->intermediate1 cyclization Intramolecular Cyclization (N on C=O) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration thiazole Thiazole Product dehydration->thiazole

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 5-phenylthiazole-4-carboxylate

Welcome to the technical support center for the crystallization of Ethyl 5-phenylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Ethyl 5-phenylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound. Here, we move beyond generic advice to offer a targeted, mechanistic approach to achieving high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Ethyl 5-phenylthiazole-4-carboxylate to consider before starting a crystallization?

A1: Understanding the physicochemical properties of Ethyl 5-phenylthiazole-4-carboxylate is crucial for developing a successful crystallization protocol. This compound is typically an off-white to pale-yellow solid.[1] Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂S[2]
Molecular Weight233.29 g/mol [2]
Physical FormOff-white to Pale-yellow to Yellow-brown Solid[1]
StorageSealed in dry, room temperature[1]

A critical, yet often overlooked, parameter is the compound's melting point in its purified state. While not always readily available for novel compounds, a differential scanning calorimetry (DSC) analysis of a small, purified sample can be invaluable. Knowing the melting point helps in selecting a solvent with an appropriate boiling point to avoid "oiling out," a phenomenon where the compound melts in the hot solvent before it dissolves.[3][4]

Troubleshooting Crystallization Issues

This section addresses the most common challenges encountered during the crystallization of Ethyl 5-phenylthiazole-4-carboxylate, providing both diagnostic insights and actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Symptoms: Upon cooling the hot, saturated solution, an immiscible liquid (oil) separates instead of solid crystals. This is a frequent problem when the compound's melting point is lower than the boiling point of the solvent.[3][4]

Causality & Solutions:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, causing the compound to melt before it fully dissolves.

    • Solution: Select a solvent with a lower boiling point. For thiazole derivatives, ethanol or a mixture of ethanol and water is often a good starting point.[5][6][7] If you are using a high-boiling point solvent like DMF or DMSO, consider switching to an alcohol or ester.

  • Cooling Rate is Too Rapid: Sudden cooling, such as placing a hot flask directly into an ice bath, can shock the system, favoring the formation of a supercooled liquid (oil) over an ordered crystal lattice.[3]

    • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a Dewar flask can facilitate gradual cooling. Once at room temperature, cooling can be continued in a refrigerator and then a freezer.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[3]

    • Solution: If possible, purify the crude material using column chromatography before crystallization. Alternatively, a hot filtration step can remove insoluble impurities. The use of activated charcoal can also be effective in removing colored impurities.

Issue 2: No crystals form upon cooling.

Symptoms: The solution remains clear even after prolonged cooling, indicating that the solution is not supersaturated.

Causality & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[8] An excessive amount of solvent prevents the solution from reaching the point of supersaturation upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[4] Be cautious not to evaporate too much solvent, as this can lead to rapid crystallization and the trapping of impurities.

  • Inhibition of Nucleation: Crystal growth requires an initial nucleation event. If the solution is clean and the flask is smooth, spontaneous nucleation may be inhibited.

    • Solution: Induce nucleation by scratching the inside of the flask at the air-solvent interface with a glass rod.[9] The microscopic scratches provide a surface for crystal formation. Alternatively, adding a "seed crystal" from a previous successful crystallization can initiate the process.[8]

Issue 3: The crystallization yield is poor.

Symptoms: Only a small amount of crystalline material is recovered after filtration.

Causality & Solutions:

  • Excessive Solvent Volume: As with the failure to form crystals, using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] After collecting the initial crop of crystals, the mother liquor can be concentrated and cooled again to obtain a second crop.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove impurities, the solution may cool sufficiently in the funnel to cause premature crystallization, leading to product loss.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) in an oven before use. Using a fluted filter paper can also speed up the filtration process, minimizing the time the solution has to cool.

  • Inappropriate Solvent for Crystallization: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: A good crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[9] If your compound is highly soluble in a particular solvent, consider using a solvent-pair system.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

A systematic approach to solvent selection is critical. The following protocol outlines a microscale method for identifying a suitable solvent.

Methodology:

  • Place approximately 10-20 mg of your crude Ethyl 5-phenylthiazole-4-carboxylate into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and heptane.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[10]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise until the compound just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • A suitable solvent is one in which the compound dissolves when hot and readily forms crystals upon cooling.

Data Presentation: Hypothetical Solubility Data

The following table provides a hypothetical solubility profile for Ethyl 5-phenylthiazole-4-carboxylate to guide solvent selection.

SolventSolubility at 20°C (mg/mL)Solubility at Boiling Point (mg/mL)Comments
Ethanol15>200Good potential for single-solvent crystallization.
Methanol25>250May be too soluble for good recovery.
Isopropanol10150Good potential for single-solvent crystallization.
Ethyl Acetate50>300Likely too soluble for good recovery.
Toluene5100Good potential, but higher boiling point may risk oiling out.
Heptane<110Poor solubility when hot, better as an anti-solvent.
WaterInsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent.
Protocol 2: Crystallization using a Solvent Pair

This technique is useful when the compound is too soluble in one solvent and poorly soluble in another.[3][9] A common and effective pair for many organic compounds is ethanol and water.[5]

Methodology:

  • Dissolve the crude Ethyl 5-phenylthiazole-4-carboxylate in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals.

Visualization of Workflows

Decision Tree for Solvent Selection

G start Start: Crude Ethyl 5-phenylthiazole-4-carboxylate solubility_test Perform microscale solubility test start->solubility_test soluble_rt Soluble at room temperature? solubility_test->soluble_rt soluble_hot Soluble when hot? soluble_rt->soluble_hot No too_soluble Too soluble. Consider solvent pair. soluble_rt->too_soluble Yes crystallizes_cool Crystallizes upon cooling? soluble_hot->crystallizes_cool Yes poor_solvent Poor solvent. Consider as anti-solvent. soluble_hot->poor_solvent No good_solvent Good single solvent found crystallizes_cool->good_solvent Yes try_another Try another solvent crystallizes_cool->try_another No try_another->solubility_test

Caption: Decision tree for selecting a suitable crystallization solvent.

Troubleshooting Flowchart for "Oiling Out"

G start Issue: Compound 'Oils Out' check_solvent Is solvent boiling point high relative to compound's melting point? start->check_solvent change_solvent Select a lower boiling point solvent check_solvent->change_solvent Yes check_cooling Was the cooling rate rapid? check_solvent->check_cooling No re_attempt Re-attempt crystallization change_solvent->re_attempt slow_cooling Allow to cool slowly to room temperature before further cooling check_cooling->slow_cooling Yes check_purity Is the crude material of low purity? check_cooling->check_purity No slow_cooling->re_attempt purify_first Purify by column chromatography before crystallization check_purity->purify_first Yes check_purity->re_attempt No purify_first->re_attempt

Caption: Flowchart for troubleshooting the "oiling out" phenomenon.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(34), 23657-23672. Retrieved from [Link]

  • Hamada, N. M. M., & El-Hady, O. A. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. International Journal of Organic Chemistry, 4, 268-278. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ETH Zurich. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1668-1681. Retrieved from [Link]

  • Li, Y., et al. (2007). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1887. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12830686, Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-phenylthiazole-4-carboxylate

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 5-phenylthiazole-4-carboxylate. It provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 5-phenylthiazole-4-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its synthesis via the Hantzsch thiazole synthesis pathway. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve experimental issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of Ethyl 5-phenylthiazole-4-carboxylate.

Q1: What is the primary synthetic route for Ethyl 5-phenylthiazole-4-carboxylate?

The most established and versatile method for synthesizing the thiazole core of this molecule is the Hantzsch thiazole synthesis , first reported in 1887.[1][2] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1] For the specific target, Ethyl 5-phenylthiazole-4-carboxylate, the required starting materials are:

  • Thioformamide (HCSNH₂): This reagent provides the N1, C2, and S3 atoms of the thiazole ring.

  • Ethyl 2-halo-3-oxo-3-phenylpropanoate: This α-halo-β-ketoester provides the C4 and C5 atoms, along with their respective ethyl carboxylate and phenyl substituents. Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a common choice.

Q2: Can you explain the reaction mechanism for this specific Hantzsch synthesis?

Certainly. The reaction proceeds through a well-understood, multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1]

  • S-Alkylation: The sulfur atom of thioformamide is a potent nucleophile and attacks the carbon atom bearing the halogen on the ethyl 2-halo-3-oxo-3-phenylpropanoate in a classic S_N2 reaction. This displaces the halide ion and forms an S-alkylated thioimidate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This forms a five-membered ring, resulting in a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This creates the double bond necessary to form the stable, aromatic thiazole ring.[1]

Hantzsch_Mechanism Reactants Thioformamide + Ethyl 2-halo-3-oxo-3-phenylpropanoate Intermediate1 S-Alkylated Intermediate (Thioimidate) Reactants->Intermediate1 S_N2 Attack by Sulfur Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N attacks C=O) Product Ethyl 5-phenylthiazole-4-carboxylate Intermediate2->Product Dehydration (-H₂O) Aromatization

Caption: The mechanism of Hantzsch Thiazole Synthesis.

Q3: Why is the purity of the starting materials so critical for this reaction?

The purity of both the thioformamide and the α-halo-β-ketoester is paramount because impurities can lead directly to significant side products that are often difficult to separate from the desired thiazole.[3]

  • Thioformamide: This reagent can be contaminated with its corresponding amide, formamide , through hydrolysis. Formamide will react in a similar manner to produce the corresponding Ethyl 5-phenyloxazole-4-carboxylate , a common and troublesome impurity.

  • Ethyl 2-halo-3-oxo-3-phenylpropanoate: This starting material is highly reactive and can degrade over time or contain unreacted precursors from its own synthesis.[4] Impurities here can lead to a variety of byproducts, resulting in low yields and complex purification profiles.

Q4: What are the generally recommended reaction conditions?

While optimization is always necessary for specific substrates, a typical starting point involves refluxing the reactants in a polar protic solvent like absolute ethanol.[3][5] The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the specific halide used (Br > Cl).[3]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common problems encountered in the lab.

Issue 1: My reaction has a very low yield or did not work at all.

  • Question: I've followed the procedure, but my final yield is negligible. What could be the cause?

  • Answer: This is a frequent issue that can almost always be traced back to the quality of the starting materials or the reaction setup.

    • Possible Cause 1: Degraded Starting Materials. Thioamides and α-haloketones can degrade upon storage.[3] Thioformamide is particularly sensitive.

      • Troubleshooting Steps:

        • Verify the purity of your starting materials using analytical techniques like NMR or LC-MS before starting the reaction.

        • If possible, use freshly opened or newly synthesized reagents. Thioformamide can be synthesized from formamide using Lawesson's reagent.

        • Ensure the α-halo-β-ketoester has been stored properly under anhydrous conditions and protected from light.

    • Possible Cause 2: Inadequate Reaction Conditions.

      • Troubleshooting Steps:

        • Solvent Quality: Ensure you are using absolute (anhydrous) ethanol. Water can hydrolyze the thioformamide and interfere with the reaction.

        • Temperature: Confirm that your reaction is reaching and maintaining the target reflux temperature.

        • Monitoring: Do not rely solely on time. Use TLC to track the consumption of the limiting reagent. If the reaction stalls, a longer reaction time or a gentle increase in temperature might be necessary.

Issue 2: My final product is impure, and I see significant side products in my analysis (NMR/LC-MS).

  • Question: My NMR spectrum is messy, and the mass spectrum shows several unexpected peaks. How do I identify and prevent these side products?

  • Answer: The formation of side products is the most common challenge. Identifying the likely culprits is key to adjusting your procedure.

    • Possible Cause 1: Oxazole Formation. As mentioned in the FAQ, contamination of thioformamide with formamide will produce Ethyl 5-phenyloxazole-4-carboxylate.

      • Diagnosis: Look for a mass peak corresponding to the oxazole (M+H⁺ for C₁₂H₁₁NO₃ would be ~16 mass units lower than the thiazole). The NMR will be similar but with characteristic shifts for the oxazole ring.

      • Prevention: Use high-purity, dry thioformamide. Store it in a desiccator.

    • Possible Cause 2: Ester Hydrolysis. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during acidic or basic workups.

      • Diagnosis: The hydrolyzed product will have different solubility (more polar) and may appear as a streaky spot on your TLC plate. The mass spectrum will show a peak corresponding to the carboxylic acid (28 mass units lower than the ethyl ester).

      • Prevention: Perform the aqueous workup under neutral pH conditions. Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.[6]

    • Possible Cause 3: Dimerization or Self-Condensation. The reactive α-halo-β-ketoester can potentially react with itself, leading to higher molecular weight byproducts.

      • Diagnosis: Appearance of an intractable solid or oil, broad humps in the NMR baseline, and mass peaks at roughly double the starting material weight.

      • Prevention: Ensure a proper stoichiometric ratio of thioformamide. Consider adding the α-halo-β-ketoester slowly to the solution of thioformamide to maintain its low concentration and favor the desired reaction pathway.

Caption: A decision-making workflow for troubleshooting.

Issue 3: I'm having difficulty purifying the final product.

  • Question: My product seems to be degrading on the silica gel column, or I cannot separate it from a persistent impurity. What should I do?

  • Answer: Purification can be challenging, but alternative methods can be employed.

    • Possible Cause 1: Decomposition on Silica. Standard silica gel is slightly acidic, which can cause degradation of some sensitive heterocyclic compounds.

      • Solution:

        • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. Mix well before packing the column. This will deactivate the acidic sites.

        • Alternative Adsorbents: Consider using neutral alumina or a different stationary phase if your compound is highly sensitive.

        • Minimize Contact Time: Perform flash chromatography quickly rather than a slow gravity column.

    • Possible Cause 2: Co-elution of Impurities. A side product may have a very similar polarity to your desired compound.

      • Solution:

        • Optimize Eluent System: Systematically screen different solvent systems for TLC (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find one that provides better separation.

        • Recrystallization: This is an excellent alternative or complementary technique to column chromatography for purifying solid products. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions for recrystallization.

Section 3: Protocols & Data

Experimental Protocol: General Synthesis

Disclaimer: This is a general protocol and should be adapted and optimized. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approx. 78°C).[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the limiting starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure Ethyl 5-phenylthiazole-4-carboxylate.[3]

Data Table: Common Side Products
StructureNameFormulaExpected M+H⁺Key Analytical Features
alt text Ethyl 5-phenyloxazole-4-carboxylateC₁₂H₁₁NO₃218.08Mass is 16 units less than the product. Different ring signals in ¹H and ¹³C NMR.
alt text 5-Phenylthiazole-4-carboxylic acidC₁₀H₇NO₂S206.02Mass is 28 units less than the product. Absence of ethyl signals in ¹H NMR; broad -OH peak.

References

  • BenchChem (2025). Technical Support Center: Synthesis of 5-Ethyl-4-phenylthiazole.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Bramley, R. K., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • MDPI (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. Available at: [Link]

  • BenchChem (2025). Technical Guide: Physicochemical Properties and Biological Significance of 5-Ethyl-4-phenylthiazole.
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • Journal of Applied Pharmaceutical Science and Research (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. J. Appl. Pharm. Sci. Res. 4(2), 01-08. Available at: [Link]

  • BenchChem (2025). Troubleshooting & Optimization Guide for the Synthesis of 2-Ethyl-3-oxobutanal.
  • Google Patents (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • National Institutes of Health (NIH). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry (RSC). Iodine-alumina catalyzed facile synthesis of benzamides and thiobenzamides from benzoylthioureas. Available at: [Link]

  • ResearchGate. A Convenient Method for the Synthesis of Thiobenzamide Derivatives and O-Thiobenzoates. Available at: [Link]

  • Thieme. (1988). A Simple Method for the Synthesis of Thiobenzamides by Friedel-Crafts Reaction. Synthesis, 1988(9), 717-720. Available at: [Link]

  • ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Available at: [Link]

  • ResearchGate. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Available at: [Link]

  • Arkivoc. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ARKIVOC, 2012(4), 243-252. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purity of Synthesized Ethyl 5-phenylthiazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals. Synthesizing highly pure thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals. Synthesizing highly pure thiazole-4-carboxylates is critical for downstream structure-activity relationship (SAR) studies and active pharmaceutical ingredient (API) development.

This guide focuses on the classical Hantzsch Thiazole Synthesis , the most robust and widely adopted route for constructing the 5-phenylthiazole-4-carboxylate core[1]. By understanding the mechanistic causality behind each step, you can transform standard procedures into self-validating workflows that guarantee >99% purity.

Mechanistic Pathway & Causality

The synthesis of Ethyl 5-phenylthiazole-4-carboxylate relies on the condensation of ethyl 2-bromo-3-oxo-3-phenylpropanoate with a thioamide (such as thioformamide)[2]. The reaction is not a single concerted step; it is a cascade involving nucleophilic substitution ( SN​2 ), intramolecular cyclization, and a final dehydration step[3]. Understanding this cascade is the key to troubleshooting impurities.

HantzschMechanism A Ethyl 2-bromo-3-oxo- 3-phenylpropanoate C S-Alkylated Intermediate A->C + Thioformamide (SN2) B Thioformamide (Nucleophile) B->C D Hydroxythiazoline (Cyclization) C->D Intramolecular Addition E Ethyl 5-phenylthiazole- 4-carboxylate D->E Dehydration (-H2O)

Mechanistic pathway of the Hantzsch synthesis for Ethyl 5-phenylthiazole-4-carboxylate.

Troubleshooting FAQs

Q1: Why is my synthesized Ethyl 5-phenylthiazole-4-carboxylate contaminated with unreacted ethyl 2-bromo-3-oxo-3-phenylpropanoate? Causality: The initial SN​2 attack by the thioamide sulfur is generally fast. However, thioamides (especially thioformamide) are thermally sensitive and can prematurely degrade into hydrogen sulfide ( H2​S ) and nitriles before the alkylation is complete. Solution: Always use a slight stoichiometric excess of the thioamide (1.2 to 1.5 equivalents). Add the thioamide in two portions: one at room temperature to initiate the SN​2 attack, and the second after 30 minutes of heating to compensate for any thermal degradation.

Q2: I am detecting a significant amount of ethyl 5-phenylthiazole-4-carboxylic acid. How do I prevent ester hydrolysis? Causality: The ethyl ester at the 4-position is highly susceptible to hydrolysis. During the Hantzsch reaction, hydrobromic acid (HBr) is generated as a byproduct[3]. If trace water is present in your solvent at reflux temperatures, this acidic environment will catalyze the cleavage of the ethyl ester. Furthermore, using strong bases (like NaOH or KOH ) during the aqueous workup will rapidly saponify the product. Solution: Ensure strictly anhydrous conditions by using absolute ethanol. During the reaction quench, neutralize the HBr exclusively with a mild, cold aqueous base (e.g., 5% Na2​CO3​ or saturated NaHCO3​ ) and keep the internal temperature below 25°C.

Q3: LC-MS analysis shows an impurity with a mass of [M+18]⁺ relative to the product. What is this, and how do I remove it? Causality: A mass of [M+18]⁺ ( m/z 252) corresponds to the hydroxythiazoline intermediate (see mechanistic diagram). The Hantzsch synthesis proceeds via this cyclized intermediate, which must undergo dehydration to achieve the fully aromatized, thermodynamically stable thiazole ring[1]. If the reaction lacks sufficient thermal energy, this dehydration step stalls. Solution: Ensure the reaction is refluxed adequately (e.g., 80°C in ethanol for at least 2–4 hours). If the intermediate persists, adding a catalytic amount of p-toluenesulfonic acid (pTSA) or glacial acetic acid will lower the activation energy for the dehydration step and drive the reaction to completion.

Q4: My crude product is dark brown/black instead of pale yellow. How do I improve the color and purity? Causality: Dark coloration arises from the thermal decomposition of the thioamide (yielding elemental sulfur and polymeric tars) or the oxidation of the α -haloketone. These polar tars co-precipitate with the product. Solution: Do not rely solely on recrystallization. Implement a silica gel plug filtration prior to crystallization. Dissolve the crude mixture in a minimal amount of dichloromethane, pass it through a short pad of silica, and elute with a Hexane:Ethyl Acetate mixture. This orthogonally removes polar tars before the final crystallization polish.

Quantitative Impurity Profiling

To ensure scientific rigor, use the following analytical parameters to identify and resolve common impurities during your in-process controls (IPC).

Impurity ProfileMechanistic Origin / CauseDetection (LC-MS / UV)RRTResolution Strategy
Unreacted Haloketone Incomplete SN​2 alkylationUV 254 nm, [M+H]⁺ 271/2730.85Drive reaction with 1.2 eq thioamide
Ester Hydrolysis Product Acid/Base catalyzed cleavage[M-C₂H₅+H]⁺ 2060.40Anhydrous solvent, mild Na2​CO3​ quench
Hydroxythiazoline Stalled dehydration step[M+18]⁺ 2520.75Extended reflux, catalytic acid (pTSA)
Thioamide Degradants Thermal decomposition ( H2​S )Broad baseline UV drift0.10-0.30Silica plug filtration, activated carbon
RRT = Relative Retention Time compared to the target Ethyl 5-phenylthiazole-4-carboxylate ([M+H]⁺ 234) on a standard C18 Reverse-Phase HPLC column.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; every step includes a physical or analytical validation checkpoint to ensure the process is proceeding correctly before moving forward.

Step 1: Reaction Setup

  • Action: In a dry, round-bottom flask, dissolve 10.0 mmol of ethyl 2-bromo-3-oxo-3-phenylpropanoate in 20 mL of absolute ethanol. Add 12.0 mmol (1.2 eq) of thioformamide.

  • Validation: The mixture should form a pale, homogenous solution. If the solution is cloudy, water contamination is present in the ethanol.

Step 2: Cyclization & Dehydration

  • Action: Attach a reflux condenser and heat the mixture to 80°C for 3 hours under a nitrogen atmosphere.

  • Validation: Perform a TLC check (Mobile Phase: 7:3 Hexane:EtOAc). The starting haloketone ( Rf​ ~0.6) should be completely consumed, replaced by a distinct, blue-fluorescent product spot ( Rf​ ~0.4) under 254 nm UV light.

Step 3: Quench & Extraction

  • Action: Cool the reaction to room temperature. Concentrate the ethanol in vacuo. Suspend the residue in 30 mL of Ethyl Acetate and slowly add 20 mL of cold 5% aqueous Na2​CO3​ while stirring vigorously.

  • Validation: CO2​ gas evolution will occur. The quench is complete when gas evolution ceases and the aqueous layer tests at pH 7.5–8.0 via pH paper.

Step 4: Washing & Drying

  • Action: Separate the organic layer. Wash with 20 mL of brine, then dry over anhydrous MgSO4​ . Filter the drying agent.

  • Validation: The organic layer must be perfectly clear. Any cloudiness indicates residual water emulsion.

Step 5: Silica Plug & Crystallization

  • Action: Pass the dried organic layer through a 2-inch pad of silica gel. Evaporate the solvent to yield the crude solid. Recrystallize by dissolving the solid in minimal hot ethanol, then adding water dropwise until slightly turbid. Allow to cool slowly to 4°C.

  • Validation: The mother liquor will retain the dark brown impurities. The isolated product will precipitate as off-white to pale yellow needles. HPLC validation should confirm >99% purity.

Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (in Ethanol) N2 Solvent Evaporation & Aqueous Quench (5% Na2CO3) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Neutralize HBr N4 Organic Phase Wash (Brine) & Drying (MgSO4) N3->N4 Phase Separation N5 Silica Gel Filtration (Hexane:EtOAc) N4->N5 Remove Salts/Water N6 Recrystallization (Hot EtOH/Water) N5->N6 Remove Polar Tars N7 Pure Ethyl 5-phenylthiazole- 4-carboxylate (>99%) N6->N7 Final Polish

Step-by-step purification workflow to achieve >99% purity of the target thiazole.

References

  • Hantzsch Thiazole Synthesis Chem Help Asap URL: [Link]

  • Synthesis and antioxidant capacity of (chlorobenzylidene)hydrazinyl-thiazoles ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Minimizing Impurities in Ethyl 5-phenylthiazole-4-carboxylate Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals. The synthesis of Ethyl 5-phenylthiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds, pri...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

The synthesis of Ethyl 5-phenylthiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds, primarily relies on the well-established Hantzsch thiazole synthesis.[1] While this method is generally efficient, the formation of impurities can compromise the yield and purity of the final product, necessitating meticulous control over reaction conditions and robust purification strategies. This technical support center provides a detailed troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis of this important molecule.

Troubleshooting Guide & FAQs

This section is designed to provide practical solutions to specific issues that may arise during the synthesis of Ethyl 5-phenylthiazole-4-carboxylate.

Question 1: My reaction is yielding a significant amount of a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What is this impurity and how can I prevent its formation?

Answer: A common impurity in the Hantzsch synthesis of Ethyl 5-phenylthiazole-4-carboxylate is the isomeric product, Ethyl 2-phenyl-1,3-thiazole-4-carboxylate. This can arise from the regiochemical ambiguity of the cyclization step. Additionally, self-condensation of the α-haloketone starting material can lead to byproducts that are challenging to separate.[2]

Causality and Prevention:

The formation of regioisomers is often influenced by the reaction conditions, particularly the pH.[3][4][5] In neutral or slightly basic conditions, the reaction typically favors the desired 5-phenyl isomer. However, under acidic conditions, the protonation of the thioamide nitrogen can alter the nucleophilicity of the reacting species, leading to the formation of the 2-phenyl isomer.

Mitigation Strategies:

  • pH Control: Maintain a neutral to slightly basic pH throughout the reaction. The use of a mild, non-nucleophilic base like sodium bicarbonate can be beneficial.

  • Temperature Management: Running the reaction at a lower temperature for a longer duration can help to minimize the formation of side products arising from the decomposition of reactants or the desired product.[2]

  • Order of Addition: A slow, dropwise addition of the α-haloketone to the thioamide solution can help to maintain a low concentration of the highly reactive α-haloketone, thereby reducing the likelihood of self-condensation.

Question 2: I am observing a dark, tarry material forming in my reaction flask, which complicates the workup process. What is the cause and how can I avoid it?

Answer: The formation of tar-like substances is a common issue in many organic reactions and is often indicative of the decomposition of starting materials or intermediates, or the occurrence of polymerization side reactions.

Causality and Prevention:

The thioamide and α-haloketone starting materials can be unstable, especially at elevated temperatures or in the presence of impurities.[2]

Mitigation Strategies:

  • Purity of Starting Materials: Ensure the high purity of both the thiobenzamide and the ethyl 2-chloro-3-oxobutanoate (or equivalent α-haloketone). Impurities can act as catalysts for decomposition pathways.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored, high-molecular-weight byproducts.

  • Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the potential for decomposition.

Question 3: My final product is consistently contaminated with unreacted starting materials, even after the workup. How can I improve the conversion and purification?

Answer: Incomplete conversion is a frequent challenge that can often be addressed by optimizing the reaction parameters and employing a more rigorous purification protocol.

Troubleshooting Incomplete Conversion:

  • Stoichiometry: Ensure the correct molar ratio of the reactants. A slight excess of the thioamide is sometimes used to drive the reaction to completion.[2]

  • Reaction Temperature: The Hantzsch synthesis may require gentle heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a modest increase in temperature should be considered, while carefully monitoring for the formation of byproducts.[2]

Enhanced Purification Protocol:

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is critical. This should include washing the organic extract with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash to remove residual water.

  • Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is highly effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically employed.

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) can provide the final product in high purity.

Optimized Experimental Workflow

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 5-phenylthiazole-4-carboxylate, designed to minimize impurity formation.

Synthesis Protocol

Step 1: Reagent Preparation and Setup

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol.

  • Place the flask in an ice bath to cool the solution.

Step 2: Reaction Execution

  • Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1.05 equivalents) in ethanol to the cooled thiobenzamide solution dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate.

Step 4: Workup and Isolation

  • Once the reaction is complete, pour the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • If necessary, recrystallize the product from an appropriate solvent system to achieve the desired purity.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagrams illustrate the main reaction pathway and a troubleshooting workflow.

hantzsch_synthesis thiobenzamide Thiobenzamide intermediate Thioether Intermediate thiobenzamide->intermediate haloketone Ethyl 2-chloro-3-oxobutanoate haloketone->intermediate side_reaction Side Reactions (e.g., Isomer Formation, Self-Condensation) haloketone->side_reaction cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization intermediate->side_reaction product Ethyl 5-phenylthiazole-4-carboxylate cyclization->product

Caption: Hantzsch synthesis of Ethyl 5-phenylthiazole-4-carboxylate.

troubleshooting_workflow start Low Purity of Final Product check_impurities Identify Impurities (TLC, NMR, MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm isomeric_byproduct Isomeric Byproduct? unreacted_sm->isomeric_byproduct No optimize_reaction Optimize Reaction: - Temperature - Time - Stoichiometry unreacted_sm->optimize_reaction Yes other_byproduct Other Byproducts? isomeric_byproduct->other_byproduct No control_ph Control pH (Neutral/Slightly Basic) isomeric_byproduct->control_ph Yes purify_sm Purify Starting Materials other_byproduct->purify_sm Yes enhance_purification Enhance Purification: - Column Chromatography - Recrystallization other_byproduct->enhance_purification No optimize_reaction->enhance_purification control_ph->enhance_purification purify_sm->enhance_purification

Caption: Troubleshooting workflow for purity issues.

Impurity Profile and Mitigation

The following table summarizes common impurities and provides targeted strategies for their minimization.

ImpurityPotential SourceMitigation Strategies
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Reaction under acidic conditionsMaintain neutral to slightly basic pH.
Unreacted Thiobenzamide Incomplete reactionUse a slight excess of the α-haloketone, ensure adequate reaction time and temperature.
Unreacted Ethyl 2-chloro-3-oxobutanoate Incomplete reactionUse a slight excess of thiobenzamide, ensure adequate reaction time and temperature.
α-Haloketone Self-Condensation Products High concentration of α-haloketone, high temperatureSlow, dropwise addition of the α-haloketone to the reaction mixture.
Polymeric/Tarry Materials Decomposition of starting materials or intermediatesUse high-purity starting materials, conduct the reaction under an inert atmosphere, avoid excessive heat and prolonged reaction times.

References

  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
  • BenchChem. Technical Support Center: Thiazole Synthesis Regioselectivity. BenchChem Technical Support.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • MDPI.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • YouTube. oxazole synthesis and reactions || thiazole synthesis || oxazole || Thiazole #pharmacy_with_sg_sir.
  • New Drug Approvals.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • PMC.
  • PrepChem.com. Synthesis of C.
  • BenchChem.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • MDPI. 3-Ethyl-2-(ethylimino)
  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
  • PMC.
  • MilliporeSigma.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • ChemSynthesis.
  • Wikipedia. Oxazole.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • ResearchGate. Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have...
  • Google Patents.
  • Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Cayman Chemical. PRODUCT INFORMATION - ethyl 2-(3-hydroxyphenyl)
  • PMC.
  • PMC.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 5-phenylthiazole-4-carboxylate Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic ring, containing both...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is present in many FDA-approved drugs and natural products, including the essential vitamin B1 (thiamine).[2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1][4] This guide focuses on a specific class of these compounds: Ethyl 5-phenylthiazole-4-carboxylate derivatives. We will provide an in-depth comparison of their biological activities, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their therapeutic potential.

The rationale for focusing on this particular scaffold lies in its synthetic tractability and the diverse pharmacological profiles exhibited by its analogues, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] By systematically evaluating how different substituents on the core structure influence biological outcomes, we can elucidate critical structure-activity relationships (SAR) that are essential for designing next-generation therapeutic agents.

General Synthetic Approach: The Hantzsch Thiazole Synthesis

The foundation for creating these derivatives often relies on the classic Hantzsch thiazole synthesis.[9] This robust and versatile method involves the condensation of a thioamide with an α-haloketone. For the Ethyl 5-phenylthiazole-4-carboxylate core, this typically involves reacting a substituted thiobenzamide with an ethyl 2-chloroacetoacetate. The beauty of this approach is the ability to introduce diversity by simply varying the substituents on the thiobenzamide, which directly translates to different functional groups on the phenyl ring of the final product.

G thioamide Substituted Thiobenzamide cyclization Cyclocondensation thioamide->cyclization haloketone Ethyl 2-chloroacetoacetate haloketone->cyclization product Ethyl 5-(substituted-phenyl) thiazole-4-carboxylate cyclization->product Formation of Thiazole Ring

Caption: Generalized Hantzsch synthesis for Ethyl 5-phenylthiazole-4-carboxylate derivatives.

Comparative Analysis of Biological Activities

This section delves into the three primary areas where Ethyl 5-phenylthiazole-4-carboxylate derivatives have shown significant promise: as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, largely due to the presence of the toxophoric S-C=N unit.[1] The introduction of different functional groups allows for the fine-tuning of their spectrum and potency against various bacterial and fungal strains.

Several studies have synthesized and evaluated series of thiazole derivatives, revealing that certain substitutions significantly enhance their ability to inhibit microbial growth.[1][6][10] For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to modestly increase antibacterial action.[6]

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound DerivativeTest OrganismActivity (MIC in µg/mL)Reference
2,4-disubstituted thiazole (2c)Bacillus subtilis4.51 mM[2]
2,4-disubstituted thiazole (5b)Bacillus subtilis4.51 mM[2]
Imidazolothiazole (6e)Micrococcus luteus1.95 - 3.91[2]
Imidazolothiazole (6i)Bacillus spp.3.91 - 15.62[2]
4-(4-bromophenyl)-thiazol-2-amine (43a)S. aureus / E. coli16.1 µM[6]
Biquinoline-phenylthiazole hybrid (9n)Various bacteriaPromising activity[8]
Ethyl 2-amino-4-methylthiazole (12f)S. aureus / B. subtilisComparable to Ampicillin[11]

Mechanistic Insights: The mode of action for these antimicrobial thiazoles can be diverse. Some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6] Others, like certain thiazole-quinolinium derivatives, disrupt bacterial cell division by interfering with the FtsZ protein and Z-ring formation, leading to cell elongation and eventual death.[12] This multi-target potential makes thiazoles an attractive scaffold for combating drug-resistant pathogens.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiazole derivatives have emerged as a promising class of compounds.[3][13][14] Their cytotoxic effects are often mediated through the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.[3][15]

Studies have demonstrated that specific substitutions on the Ethyl 5-phenylthiazole-4-carboxylate framework can lead to potent activity against a range of human cancer cell lines.[3][8][13] For example, the introduction of a p-nitro group on a related N-phenyl-2-p-tolylthiazole-4-carboxamide derivative resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line.[3]

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

Compound DerivativeCell LineIC₅₀ (µM)Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, p-nitro)SKNMC (Neuroblastoma)10.8[3]
Biquinoline-phenylthiazole hybrid (9n)A549 (Lung)1.03[8]
Biquinoline-phenylthiazole hybrid (9n)EGFR (Enzyme)0.09[8]
2-Phenylthiazole-4-carboxamide (3-fluoro analog)Multiple lines< 10 µg/mL[14]
Thiazolo[5,4-b]phenothiazine (2-Naphthyl deriv.)THP-1 (Leukemia)Close to Cytarabine[16]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c)A549 (Lung)48% inhibition @ 5µg/mL[7][13]

Postulated Mechanism of Action: Apoptosis Induction

A common mechanism by which phenylthiazole derivatives exert their anticancer effects is through the activation of intrinsic and extrinsic apoptotic pathways.[3][15] This involves the activation of caspase enzymes, which are the executioners of apoptosis. The process often begins with the compound inducing cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like Caspase-9 and Caspase-3), ultimately leading to cell death.

G compound Phenylthiazole Derivative cell Cancer Cell compound->cell stress Cellular Stress (e.g., ROS generation) cell->stress mito Mitochondria stress->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A generalized signaling pathway for apoptosis induced by phenylthiazole derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can have side effects. Thiazole derivatives present a promising alternative, with many exhibiting significant anti-inflammatory properties.[5][17][18][19]

The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][17] Several studies have shown that substituted phenylthiazole derivatives can effectively inhibit inflammation in various in vitro and in vivo models.

Table 3: Comparative Anti-inflammatory Activity

Compound DerivativeAssay MethodActivity (% Inhibition)Reference
2,4-disubstituted thiazole (6a, methyl-phenyl)Albumin Denaturation78.81% @ 1600 µg/ml[5]
2,4-disubstituted thiazole (6c, nitro-phenyl)Albumin Denaturation79.93% @ 1600 µg/ml[5]
2,4-disubstituted thiazole (6g, hydroxy-phenyl)Albumin DenaturationGood activity[5]
Substituted phenyl thiazole (3c, nitro)Carrageenan Paw EdemaBetter than standard at 3hr[17]
Thiazolo[3,2-a]pyrimidine (5c, morpholine)In vitro assayEnhanced efficacy[18]

Structure-Activity Relationship: The data suggests that substituents on the 4-phenyl ring play a crucial role. Derivatives with methyl (6a), nitro (6c), and hydroxyl (6g) groups have demonstrated good anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac sodium in in vitro assays.[5] This highlights the tunability of the scaffold for optimizing anti-inflammatory potency.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data must be robust and well-validated. Below are step-by-step methodologies for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation. It is used to determine the IC₅₀ value of a compound.[15]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives. Remove the old media from the wells and add 100 µL of fresh media containing the desired compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

G prep Prepare Serial Dilutions of Compounds in Plate add_inoculum Add Inoculum to All Wells prep->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read Visually Inspect for Turbidity incubate->read mic Determine MIC read->mic

Caption: Workflow for the Broth Microdilution MIC assay.

Protocol 3: In Vitro Anti-inflammatory (Albumin Denaturation Assay)

This assay is a simple and effective method to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this can indicate its potential.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control: Use 2 mL of distilled water as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion and Future Outlook

The Ethyl 5-phenylthiazole-4-carboxylate scaffold is a remarkably versatile platform for the development of new therapeutic agents. The evidence presented in this guide clearly demonstrates that targeted modifications to this core structure can yield derivatives with potent and specific antimicrobial, anticancer, and anti-inflammatory activities.

  • For Antimicrobial Development: Derivatives that interfere with unique bacterial targets like FtsZ hold promise for overcoming existing antibiotic resistance.

  • For Anticancer Therapy: Compounds that potently induce apoptosis in cancer cells, such as those with specific electron-withdrawing groups, warrant further investigation, including in vivo studies.

  • For Anti-inflammatory Agents: The ability of certain derivatives to inhibit protein denaturation more effectively than standard drugs suggests a strong potential for developing novel NSAIDs with possibly improved safety profiles.

Future research should focus on optimizing the lead compounds identified in these studies. This includes expanding the SAR studies to explore a wider range of substituents, conducting detailed mechanistic investigations to fully elucidate their modes of action, and performing preclinical in vivo efficacy and toxicity studies. The continued exploration of this privileged thiazole scaffold is a highly promising avenue in the ongoing quest for new and more effective medicines.

References

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Der Pharmacia Sinica. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of PTP1B Inhibition by Ethyl 5-phenylthiazole-4-carboxylate Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of Ethyl 5-phenylthiazole-4-carboxylate analogs against Protein Tyrosine P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of Ethyl 5-phenylthiazole-4-carboxylate analogs against Protein Tyrosine Phosphatase 1B (PTP1B). We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our focus is on generating high-quality, reproducible data to confidently advance promising candidates.

The Rationale: Why Target PTP1B?

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in several key signaling pathways.[1] Its primary role is to act as a negative regulator, effectively putting the brakes on signals initiated by insulin and leptin.[2][3][4] PTP1B achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][3][5]

Overactivity or overexpression of PTP1B leads to attenuated insulin and leptin signaling, which is a hallmark of type 2 diabetes, obesity, and related metabolic disorders.[3][6][7] Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and normalize metabolic function.[2][8] The Ethyl 5-phenylthiazole-4-carboxylate scaffold represents a novel class of potential PTP1B inhibitors designed to address this therapeutic need.[9]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Satiety Satiety Signal STAT3->Satiety promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS PTP1B->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

The Validation Workflow: A Tiered Approach

A rigorous validation process is not a single experiment but a logical progression from basic enzymatic activity to complex cellular function. This multi-tiered approach ensures that resources are focused on compounds with the highest potential. Experimental validation is essential to confirm that computational predictions translate into real-world efficacy and to characterize key parameters like potency and mode of inhibition.[10]

Validation_Workflow Tier1 Tier 1: In Vitro Potency (IC50 Determination) Tier2 Tier 2: Mechanism of Action (Kinetic Analysis) Tier1->Tier2 Promising Candidates Tier3 Tier 3: Selectivity Profiling (Counter-Screening) Tier2->Tier3 Confirmed Activity Tier4 Tier 4: Cellular Efficacy (Target Engagement) Tier3->Tier4 Selective Inhibitors

Caption: A multi-tiered workflow for PTP1B inhibitor validation.

Tier 1: In Vitro Potency (IC₅₀ Determination)

The Causality: The first and most fundamental question is: does the compound inhibit the target enzyme? The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying potency.[11] A low IC₅₀ value indicates that less of the compound is needed to inhibit the enzyme's activity by 50%. We use a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. While not the physiological substrate, pNPP is a reliable and cost-effective tool for high-throughput screening and initial potency determination, as its hydrolysis by PTP1B produces a yellow product that is easily quantified.[12]

Experimental Protocol: pNPP-based PTP1B Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Citrate (or 3,3-dimethylglutarate), 100 mM NaCl, 1 mM EDTA, pH 6.0.[13] Add 1 mM DTT fresh before each use.[12]

    • PTP1B Enzyme Stock: Reconstitute recombinant human PTP1B in assay buffer. Aliquot and store at -80°C. Immediately before use, dilute to a 2X working concentration (e.g., 50-100 nM) in cold assay buffer.

    • pNPP Substrate Stock: Prepare a 100 mM stock in deionized water and store at -20°C. Dilute to a 2X working concentration (e.g., 2-4 mM) in assay buffer before the assay.[12][13]

    • Inhibitor Stock: Prepare a 10 mM stock of each Ethyl 5-phenylthiazole-4-carboxylate analog in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the inhibitor stock in assay buffer to generate a range of 10X final concentrations (e.g., from 100 µM to 1 nM).

    • To appropriate wells, add 50 µL of 2X PTP1B enzyme solution.

    • Add 10 µL of the 10X inhibitor dilutions to the test wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of 2X pNPP substrate solution to all wells.

    • Incubate at 37°C for 30 minutes.[13]

    • Stop the reaction by adding 25 µL of 1 M NaOH.[13]

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100.[14]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Comparative Data: PTP1B Inhibitory Potency
Compound Class/NameSpecific Analog / ExamplePTP1B IC₅₀ (µM)Reference
Ethyl-phenylthiazole-carboxamide Analog 18g 3.8 [9]
Aryl-phenylthiazolyl-phenylcarboxamide Compound 38 1.72 [15]
Trodusquemine (MSI-1436)N/A1.0[16]
JTT-551N/A~0.8 (Ki = 0.22)[16]
ErtiprotafibN/A1.6 - 29[16]
RK-682 (Control)N/A10.4[17]

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate concentration, pH). This table serves as a comparative guide.

Tier 2: Elucidating the Mechanism of Inhibition

The Causality: The IC₅₀ value is dependent on experimental conditions, particularly substrate concentration for competitive inhibitors.[11] To determine the intrinsic binding affinity of the inhibitor, we calculate the inhibition constant (Ki). This requires understanding the inhibitor's mode of action:

  • Competitive: The inhibitor binds to the active site, directly competing with the substrate.

  • Non-competitive: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency but not substrate binding.[18]

  • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.[14]

This knowledge is crucial for structure-activity relationship (SAR) studies and for predicting in vivo behavior. We determine the mode of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.

Experimental Protocol: Kinetic Analysis
  • Setup: The protocol is similar to the IC₅₀ assay, but with a matrix of varying concentrations.

    • Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, based on an estimated Ki from the IC₅₀).

    • For each inhibitor concentration, perform a substrate titration using a range of pNPP concentrations (e.g., from 0.25x Km to 10x Km). The Km of pNPP for PTP1B is typically in the low millimolar range.[19]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Mixed Inhibition: Lines will intersect in the second quadrant (off-axis).

    • Fit the data to the appropriate Michaelis-Menten inhibition models to calculate Vmax, Km, and Ki values.[19]

Tier 3: Assessing Selectivity

The Causality: The active site of PTPs is highly conserved, creating a significant challenge for developing selective inhibitors.[8][20] T-cell protein tyrosine phosphatase (TCPTP) is the most closely related homolog to PTP1B, and off-target inhibition of TCPTP can lead to undesirable side effects. Therefore, a critical validation step is to perform counter-screening against TCPTP. A good therapeutic candidate should exhibit a significant selectivity index (IC₅₀ for TCPTP / IC₅₀ for PTP1B).

Experimental Protocol: Selectivity Counter-Screening
  • Procedure: The protocol is identical to the Tier 1 IC₅₀ determination assay, but recombinant human TCPTP is substituted for PTP1B.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibitor against TCPTP.

    • Calculate the Selectivity Index = IC₅₀ (TCPTP) / IC₅₀ (PTP1B). A higher index indicates greater selectivity for PTP1B.

Comparative Data: Selectivity Profile
Compound/AnalogPTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity IndexReference
Ethyl-phenylthiazole-carboxamide Analog Hypothetical DataHypothetical Data>10-fold desirableN/A
Trodusquemine1.0224224[16]
JTT-551~0.8 (Ki=0.22)~34 (Ki=9.3)~42[16]
Compound 10a (Thiazole derivative)0.195.9431.3[16]
Cinnoline Analog 24.329.86.9[21]

Tier 4: Cellular Activity Validation

The Causality: Potent and selective inhibition in a test tube is necessary but not sufficient. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect.[22] For PTP1B inhibitors, the key downstream effect is an increase in the phosphorylation of its substrates. We validate this using Western blotting to measure the phosphorylation status of the insulin receptor beta subunit (IRβ) and its downstream effector, Akt. A successful inhibitor should increase the levels of phosphorylated IRβ (p-IRβ) and phosphorylated Akt (p-Akt) in response to insulin stimulation.[9]

Experimental Protocol: Western Blot for IRβ and Akt Phosphorylation
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 human hepatoma cells, C2C12 myotubes) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of the Ethyl 5-phenylthiazole-4-carboxylate analog (or vehicle control) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-IRβ (Tyr1150/1151), total IRβ, p-Akt (Ser473), and total Akt. Use a loading control antibody like β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Perform densitometry analysis to quantify band intensity.

    • Normalize the phosphorylated protein signal to the total protein signal (e.g., p-Akt / Total Akt) to account for any differences in protein loading.

    • Compare the normalized phosphorylation levels in inhibitor-treated cells to the insulin-stimulated control. A successful compound will show a dose-dependent increase in this ratio.[9]

Conclusion

The validation of Ethyl 5-phenylthiazole-4-carboxylate analogs as PTP1B inhibitors requires a systematic and multi-faceted approach. By progressing through this four-tiered workflow—from initial in vitro potency and mechanistic studies to selectivity profiling and finally, confirmation of target engagement in a cellular context—researchers can build a comprehensive data package. This rigorous validation provides the necessary confidence to identify analogs like 18g and 38 as promising leads for further preclinical development in the pursuit of novel therapies for type 2 diabetes and obesity.[9][15]

References

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. (2024). Frontiers.
  • What are PTP1B inhibitors and how do they work? (2024).
  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (2024). MDPI.
  • The Protein Tyrosine Phosphatase PTB1B Role in the Development of Obesity, Diabetes, and Cancer and its Potential Inhibitors. (2021). International Journal of Pharmaceutical and Bio Medical Science.
  • Recent advances in PTP1B signaling in metabolism and cancer. (2021). Portland Press.
  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosph
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  • Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling. (2005). Biochemical Journal.
  • Protein tyrosine phosphatase 1B in metabolic diseases and drug development. (2024). PubMed.
  • Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy. (2013). PubMed.
  • Experimental Activity Validation of Inhibitors. (2025).
  • A Comparative Analysis of Isoderrone and Genistein as PTP1B Inhibitors. (2025). Benchchem.
  • Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substr
  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). PMC.
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). MDPI.
  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. (2016). PMC.
  • Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). (2023). MDPI.
  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. (2017).
  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. (2018). PMC.
  • Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. (2024). Computer Research and Development.
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
  • Synthesis, SAR and docking studies of substituted aryl phenylthiazolyl phenylcarboxamide as potential protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2019). PubMed.
  • Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic. (2006). Journal of Medicinal Chemistry.

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Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship Studies of Novel PTP1B Inhibitors

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of novel inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). Designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of novel inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of compounds to explain the causality behind experimental design and the molecular logic that drives inhibitor potency and selectivity.

Introduction: PTP1B, A High-Value but Challenging Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-receptor enzyme that plays a critical negative regulatory role in key metabolic pathways.[1][2][3] Primarily localized to the endoplasmic reticulum, PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[4][5] It also dephosphorylates the JAK2 kinase, a downstream effector of the leptin receptor, thus downregulating the leptin signaling pathway that controls satiety.[4]

This dual role makes PTP1B a highly attractive therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[6][7][8] Genetic knockout studies in mice have validated this approach, showing that PTP1B-deficient mice exhibit enhanced insulin sensitivity, lower blood glucose levels, and resistance to diet-induced obesity.[4][7]

However, developing clinically successful PTP1B inhibitors has been exceptionally challenging for two primary reasons:

  • High Homology with Other PTPs: The active site of PTP1B is highly conserved among all protein tyrosine phosphatases. Its closest homolog, T-Cell PTP (TCPTP), shares 72% sequence identity in the catalytic domain, making the design of selective inhibitors a formidable task.[4] Lack of selectivity can lead to undesirable side effects.[6]

  • Poor "Druggability" of the Active Site: The catalytic site is positively charged to attract the negatively charged phosphotyrosine substrate. Traditional competitive inhibitors designed to mimic this substrate often possess highly charged moieties (e.g., carboxylic acids, phosphonates), which result in poor cell permeability and low oral bioavailability.[3][9]

These challenges have spurred the exploration of diverse chemical scaffolds and innovative inhibition strategies, most notably allosteric inhibition, to achieve both potency and selectivity.[2][9]

Comparative Analysis of Novel PTP1B Inhibitor Scaffolds

The search for effective PTP1B inhibitors has led to the discovery of several classes of molecules, each with a distinct mechanism of action and SAR profile. The two primary strategies involve targeting the active (catalytic) site or exploiting less-conserved allosteric sites.

Active-Site Inhibitors: The Direct Approach

These inhibitors directly compete with the phosphotyrosine substrate for binding to the catalytic site.

  • Sulfonamides and Bioisosteres: A series of novel sulfonamides incorporating a difluoromethylene-phosphonate group have been identified as potent PTP1B inhibitors, with IC50 values in the low nanomolar range.[10][11] The sulfonamide moiety offers a significant improvement in inhibitory activity compared to corresponding carboxamides or tertiary amines.[10][11]

  • Oxalylarylaminobenzoic Acids: Identified through NMR-based screening, this class of inhibitors occupies both the catalytic site and a secondary, non-catalytic phosphotyrosine binding site.[12] This dual-site engagement is a key strategy for enhancing both potency and selectivity. Structure-based design has led to orally bioavailable compounds that demonstrated glucose-lowering effects in in vivo mouse models.[12]

  • Natural Products (Flavonoids, Terpenoids): Nature provides a rich source of diverse chemical scaffolds for PTP1B inhibition.[1][6][13][14] Terpenoids such as Ursolic acid and Oleanolic acid, and flavonoids like Luteolin and Quercetin, have shown significant PTP1B inhibitory activity.[15] The SAR of these compounds often revolves around the position and number of hydroxyl and other substituent groups.[1]

Allosteric Inhibitors: A Paradigm Shift for Selectivity

Allosteric inhibitors bind to a site distinct from the catalytic pocket, inducing a conformational change that inactivates the enzyme. This approach is highly promising because allosteric sites are generally less conserved than active sites, offering a clear path to achieving selectivity.[2][4]

A key allosteric site is located approximately 20 Å from the catalytic center and is formed by helices α3, α6, and α7.[4][16] Binding of an inhibitor to this pocket prevents the catalytically essential WPD loop from closing over the active site, locking the enzyme in an open, inactive state.[16][17]

  • Trodusquemine (MSI-1436): This natural product is a well-studied allosteric inhibitor that binds to the C-terminal domain of PTP1B.[4][18] It displays excellent selectivity for PTP1B over TCPTP (IC50 of 1 µM for PTP1B vs. 224 µM for TCPTP) and has progressed to clinical trials, although it was later discontinued for this indication.[4][6][18]

  • Benzofuran-based Sulfonamides: X-ray crystallography has revealed how compounds based on this scaffold bind to the α3-α6-α7 allosteric site.[17] These inhibitors exhibit high selectivity and have been shown to enhance insulin signaling in cellular assays.[16]

In-Depth Structure-Activity Relationship (SAR) Analysis

The following sections provide a detailed look at the SAR for representative inhibitor classes, supported by comparative data.

SAR of Sulfonamide-Based Active-Site Inhibitors

The core strategy in this class involves replacing the highly charged phosphonate of a substrate mimic with a more drug-like group that can still engage in critical hydrogen bonding interactions within the active site.

A key pharmacophore model for active-site inhibitors includes features like an aromatic ring, hydrophobic groups, and hydrogen bond acceptors that interact with key residues such as Arg47, Cys215, and Gln262.[19][20]

Table 1: SAR Data for a Hypothetical Sulfonamide Series (This table is a representative synthesis based on principles described in the literature[10][11])

Compound IDR1 GroupR2 GroupPTP1B IC50 (nM)TCPTP IC50 (nM)Selectivity (TCPTP/PTP1B)
A-1 HH55012002.2
A-2 ClH1209507.9
A-3 BrH858009.4
A-4 BrCH₃25015006.0
A-5 BrCF₃4550011.1

Analysis of SAR Trends:

  • Halogenation (R1): Introducing a halogen, particularly bromine (Compound A-3 ), on the distal phenyl ring significantly increases potency. This is likely due to favorable hydrophobic interactions in a sub-pocket of the active site.

  • Substitution on the Second Ring (R2): Small alkyl groups like methyl (Compound A-4 ) are detrimental to activity, likely causing a steric clash. However, an electron-withdrawing trifluoromethyl group (Compound A-5 ) restores and enhances potency, possibly by altering the electronics of the ring system and improving interactions. This highlights the sensitive nature of this binding pocket.

SAR of Allosteric Benzofuran Inhibitors

The development of these inhibitors relies heavily on structure-based design, targeting the allosteric pocket formed by helices α3, α6, and α7.[4][16]

Table 2: SAR Data for a Hypothetical Benzofuran Allosteric Series (This table is a representative synthesis based on principles described in the literature[4][16][17])

Compound IDR Group on BenzofuranX Moiety on SulfonamidePTP1B IC50 (µM)TCPTP IC50 (µM)
B-1 HH350>1000
B-2 EthylH22>1000
B-3 Ethyl4-Sulfamoylphenyl8>1000

Analysis of SAR Trends:

  • Benzofuran Substitution (R): The unsubstituted core (Compound B-1 ) is a weak inhibitor. Adding an ethyl group (Compound B-2 ) dramatically improves potency.[4] This alkyl group fits into a hydrophobic pocket, stabilizing the binding of the inhibitor within the allosteric site.

  • Sulfonamide Moiety (X): Extending the sulfonamide with a sulfamoylphenyl group (Compound B-3 ) further enhances activity. This extension forms additional hydrogen bonds with residues on the α3 helix, such as Asn193, anchoring the inhibitor more firmly and increasing its efficacy.[4] The high selectivity is maintained across the series because the allosteric site is not conserved in TCPTP.

Visualization of Key Concepts and Workflows

Visual aids are essential for understanding the complex biological pathways and drug discovery processes involved in targeting PTP1B.

PTP1B's Role in Insulin Signaling

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR dephosphorylates IRS IRS Proteins pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS pIRS->IRS dephosphorylates Signaling Downstream Signaling (Glucose Uptake) pIRS->Signaling activates PTP1B PTP1B

Caption: PTP1B acts as a negative regulator by dephosphorylating the active insulin receptor (pIR) and its substrates (pIRS).

General Workflow for SAR Studies

SAR_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Evaluation cluster_2 Analysis & Iteration HTS 1. Lead ID (e.g., HTS, Virtual Screen) Design 2. Analog Design (Structure-Based or Ligand-Based) HTS->Design Synth 3. Chemical Synthesis Design->Synth BioAssay 4. In Vitro PTP1B Assay (Determine IC50) Synth->BioAssay Selectivity 5. Selectivity Profiling (vs. TCPTP, etc.) BioAssay->Selectivity CellAssay 6. Cell-Based Assay (e.g., p-IR levels) Selectivity->CellAssay SAR 7. SAR Analysis CellAssay->SAR Optimization 8. Lead Optimization SAR->Optimization Optimization->Design Iterate

Caption: Iterative cycle of design, synthesis, and testing is central to structure-activity relationship (SAR) studies.

Pharmacophore for Active-Site Inhibitors

Pharmacophore POCKET PTP1B Active Site A1 H-Bond Acceptor AR Aromatic Ring A2 H-Bond Acceptor H1 Hydrophobic Group H2 Hydrophobic Group

Caption: A common pharmacophore model for competitive PTP1B inhibitors, highlighting key interaction features.[20]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit PTP1B's enzymatic activity using a chromogenic substrate.

Objective: To determine the IC50 value of a test compound against human PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 2 µL of the diluted test compound (or DMSO for control wells) to each well.

  • Add 88 µL of Assay Buffer containing a pre-determined concentration of PTP1B enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration typically 2 mM).

  • Immediately begin monitoring the increase in absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitrophenol, is yellow.

  • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (sigmoidal model) to calculate the IC50 value.

Protocol 2: Selectivity Assay against TCPTP

This protocol is identical to the one above but substitutes TCPTP for PTP1B to assess inhibitor selectivity.

Objective: To determine the IC50 value of a test compound against TCPTP and calculate the selectivity index.

Procedure:

  • Follow the exact steps outlined in Protocol 1, but use recombinant human TCPTP enzyme instead of PTP1B.

  • Calculate the IC50 value for TCPTP.

  • Determine the selectivity index by dividing the IC50(TCPTP) by the IC50(PTP1B). A higher value indicates greater selectivity for PTP1B.

Future Outlook and Concluding Remarks

The journey to develop a clinically approved PTP1B inhibitor has been arduous but has yielded profound insights into phosphatase drug discovery. While early attempts focused on active-site inhibitors were hampered by selectivity and bioavailability issues, the exploration of allosteric inhibition has opened a promising new frontier.[16][21]

Future efforts will likely focus on several key areas:

  • Refining Allosteric Inhibitors: Continued structure-based design will help optimize the potency and pharmacokinetic properties of allosteric inhibitors.[21][22]

  • Dual-Target Inhibitors: There is growing interest in compounds that inhibit both PTP1B and TCPTP for applications in cancer immunotherapy, where both phosphatases are relevant targets.[23]

  • Novel Modalities: The application of newer technologies like Proteolysis Targeting Chimeras (PROTACs) could provide a way to selectively degrade PTP1B rather than just inhibit it, offering a potentially more durable therapeutic effect.[2]

The integration of computational chemistry, X-ray crystallography, and innovative biochemical assays will continue to be paramount.[20][24] By building on the foundational SAR principles discussed in this guide, the scientific community is well-positioned to overcome the remaining challenges and finally translate the therapeutic promise of PTP1B inhibition into a clinical reality.

References

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI. [Link]

  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Semantic Scholar. [Link]

  • Recent advances in protein-tyrosine-phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes and obesity. American Physiological Society. [Link]

  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. PubMed. [Link]

  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. PubMed. [Link]

  • Allosteric inhibition of protein tyrosine phosphatase 1B. PubMed. [Link]

  • Discovery of Novel PTP1B Inhibitors with Once-Weekly Therapeutic Potential for Type 2 Diabetes: Design, Synthesis, and In Vitro and In Vivo Investigations of BimBH3 Peptide Analogues. ACS Publications. [Link]

  • Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. PMC. [Link]

  • Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach. PMC. [Link]

  • Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Publishing. [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PMC. [Link]

  • Recent advance on PTP1B inhibitors and their biomedical applications. ResearchGate. [Link]

  • An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. PMC. [Link]

  • Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update. PubMed. [Link]

  • QSAR Studies of PTP1B Inhibitors: Recent Advances and Perspectives. Sci-Hub. [Link]

  • Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Frontiers. [Link]

  • Allosteric inhibition of protein tyrosine phosphatase 1B. ResearchGate. [Link]

  • Identification of Drug-like Allosteric PTP1B Inhibitors through Synergistic Computational and Experimental Approaches. HHMI. [Link]

  • Screening inhibitors of protein tyrosine phosphatase 1B from natural products. Lirias. [Link]

  • Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023). PubMed. [Link]

  • Natural α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitors: A Source of Scaffold Molecules for Synthesis of New Multitarget Antidiabetic Drugs. MDPI. [Link]

  • Computational drug design in the search of protein tyrosine phosphatase 1B_inhibitors as potential antidiabetic agents. Pulsus Group. [Link]

  • Recent Advances in Protein Tyrosine Phosphatase 1B Targeted Drug Discovery for Type II Diabetes and Obesity. Bentham Science Publishers. [Link]

  • Recent advances in protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]

  • What PTP1B inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. PMC. [Link]

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers. [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. PMC. [Link]

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 5-phenylthiazole-4-carboxylate: Comprehensive Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that the synthesis and utilization of thiazole derivatives are foundational to modern drug discovery. However, the unique chemical architecture of these compounds—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the synthesis and utilization of thiazole derivatives are foundational to modern drug discovery. However, the unique chemical architecture of these compounds—specifically the presence of nitrogen and sulfur heteroatoms—demands rigorous, scientifically grounded disposal protocols. Improper handling of Ethyl 5-phenylthiazole-4-carboxylate (CAS: 61323-28-2) not only poses severe environmental risks but also violates federal regulations.

This guide provides a self-validating, step-by-step operational plan for the safe handling, containerization, and terminal disposal of Ethyl 5-phenylthiazole-4-carboxylate, ensuring total compliance with the Resource Conservation and Recovery Act (RCRA)[1].

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular characteristics that dictate the compound's reactivity and environmental persistence. Ethyl 5-phenylthiazole-4-carboxylate is an organic ester containing a heteroaromatic thiazole ring.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name Ethyl 5-phenylthiazole-4-carboxylateTarget compound for disposal.
CAS Number 61323-28-2[2]Essential for accurate SDS tracking and TSDF manifesting.
Molecular Formula C12​H11​NO2​S Contains N and S; dictates incineration parameters.
Molecular Weight 233.29 g/mol Used for calculating molar equivalents during spill neutralization.
Physical State Solid / Crystalline PowderProne to aerosolization; requires HEPA-filtered ventilation.
Combustion Byproducts COx​ , NOx​ , SOx​ Mandates alkaline scrubbing during thermal destruction.

The Causality of the Hazard: The primary disposal hazard stems from the heteroaromatic thiazole ring. If this compound is subjected to low-temperature combustion (e.g., standard municipal waste incineration), the nitrogen and sulfur atoms will oxidize into highly toxic nitrogen oxides ( NOx​ ) and sulfur dioxide ( SO2​ ). Therefore, the EPA mandates that such compounds be treated via High-Temperature Incineration —the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes[3].

Regulatory Framework: RCRA Subtitle C

Under the EPA's RCRA Subtitle C framework, laboratories must manage hazardous waste from "cradle to grave"[1]. Ethyl 5-phenylthiazole-4-carboxylate waste must not be discharged into sewer systems or disposed of in standard municipal solid waste[4].

  • Accumulation Limits: Laboratories operating under Subpart K (Academic Laboratories) or standard generator rules must not store this waste for more than 6 months (or 90/180 days depending on generator status)[4].

  • Destruction and Removal Efficiency (DRE): Terminal disposal facilities must demonstrate a 99.99% DRE for the Principal Organic Hazardous Constituents (POHCs).

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for processing Ethyl 5-phenylthiazole-4-carboxylate waste.

Phase 1: Segregation and Compatibility Testing

Causality: Organic esters and thiazoles can react exothermically with strong oxidizing agents or concentrated acids, potentially leading to container rupture.

  • Isolate the Waste: Ensure the compound is segregated from nitrates, perchlorates, and strong mineral acids[5].

  • Compatibility Verification (Self-Validating Step): Before combining this waste with other organic solvent wastes (e.g., in a bulk carboy), mix a 1 mg sample of the thiazole with 1 mL of the bulk waste in a controlled fume hood. Observe for 15 minutes. The absence of gas evolution, color change, or temperature increase validates that the waste streams are compatible for co-storage.

Phase 2: Primary Containerization
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container equipped with a secure, screw-type, leak-proof closure (PTFE-lined caps are preferred)[4]. Do not use makeshift lids like aluminum foil or plastic wrap[5].

  • Transfer: Carefully transfer the solid powder or solvent-dissolved waste into the container using a static-free funnel to prevent dust aerosolization.

  • Seal Integrity Check (Self-Validating Step): Secure the cap and invert the container for 30 seconds over a secondary containment tray. A lack of moisture or powder on the tray validates the seal's integrity and prevents fugitive emissions in the storage area.

Phase 3: Labeling and Satellite Accumulation
  • Apply RCRA Labeling: Immediately affix a "Hazardous Waste" tag the moment the first drop or grain of waste enters the container[6].

  • Document Contents: Clearly write "Ethyl 5-phenylthiazole-4-carboxylate (Contains N, S)" on the label. This specific notation alerts the Treatment, Storage, and Disposal Facility (TSDF) that alkaline scrubbing is required during incineration.

  • Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area within a secondary containment bin capable of holding 110% of the primary container's volume[6].

Phase 4: Terminal Disposal via TSDF
  • Manifesting: Coordinate with a licensed hazardous waste transporter. Ensure the Uniform Hazardous Waste Manifest reflects the presence of sulfur and nitrogen.

  • High-Temperature Incineration: The TSDF will inject the waste into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F)[3]. The resulting hot gases pass into an afterburner, followed by a wet scrubber system to neutralize SO2​ and NOx​ emissions.

Spill Response and Decontamination Protocol

In the event of an accidental release of Ethyl 5-phenylthiazole-4-carboxylate powder:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory's HVAC system is operating at maximum exhaust.

  • Don PPE: Equip nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator.

  • Dampen and Contain: Lightly mist the spilled powder with a compatible solvent (e.g., ethanol or water, depending on solubility) to suppress airborne dust. Causality: Dry sweeping generates respirable hazardous aerosols; dampening agglomerates the particles.

  • Mechanically Recover: Use a non-sparking scoop to transfer the dampened mass into an HDPE hazardous waste container.

  • Decontaminate: Wipe the surface with a solvent-soaked absorbent pad. Dispose of all absorbent materials as hazardous waste, as they now carry the same RCRA classification as the chemical itself[5].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal process, ensuring all regulatory and chemical safety checkpoints are met.

DisposalWorkflow Start Waste Generation: Ethyl 5-phenylthiazole-4-carboxylate Segregation Chemical Segregation (Isolate from Oxidizers/Acids) Start->Segregation Containerization Primary Containerization (HDPE, Seal & Verify Integrity) Segregation->Containerization Labeling RCRA Compliant Labeling (Mark as Hazardous Waste) Containerization->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage TSDF Transfer to Permitted TSDF (Licensed Transporter) Storage->TSDF Incineration High-Temperature Incineration (>1000°C, 99.99% DRE) TSDF->Incineration Scrubbing Flue Gas Scrubbing (Capture SOx & NOx) Incineration->Scrubbing End Final Ash Disposal (RCRA Subtitle C Landfill) Scrubbing->End

Figure 1: Cradle-to-grave RCRA disposal workflow for sulfur/nitrogen-containing organic waste.

References
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 2025. [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC, 2024. [Link]

  • HiTemp Tech Corporation. "Hazardous Waste Incineration." HiTemp Tech, 2024. [Link]

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." US EPA, 2025. [Link]

  • United States Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste." EPA NEPIS Database, 1984. [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office, 2008. [Link]

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